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  • Product: (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone
  • CAS: 1219979-13-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Anticipated Toxicity Profile and Safe Handling of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive analysis of the potential toxicological profile and safe handling guidelines for the novel compound, (2-Amino-6-metho...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the potential toxicological profile and safe handling guidelines for the novel compound, (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone. In the absence of specific toxicological data for this exact molecule, this guide synthesizes information from safety data sheets (SDS) and toxicological assessments of structurally similar aminobenzophenone derivatives. The aim is to provide a robust, precautionary framework for researchers and drug development professionals.

Introduction and Chemical Identity

(2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone is a substituted benzophenone. The toxicological properties of this specific compound have not been fully investigated.[1] However, by examining related structures, we can anticipate its potential hazards and establish necessary safety protocols. The primary structural alerts for toxicity in this molecule are the aminophenyl and fluorophenyl methanone core, which can be associated with skin, eye, and respiratory irritation, as well as potential for acute toxicity upon ingestion or dermal absorption.[2][3][4]

Table 1: Chemical Identity and Anticipated Properties

PropertyValueSource
Chemical Name(2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone-
Synonyms2-Amino-6-methoxy-2'-fluorobenzophenone-
CAS Number1354823-36-1 (Anticipated)-
Molecular FormulaC₁₄H₁₂FNO₂-
Molecular Weight245.25 g/mol -
Physical StateLikely solid at room temperatureInferred from similar compounds

Hazard Identification and GHS Classification (Predicted)

Based on data from structurally related compounds, (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone is anticipated to be classified as hazardous. The following GHS classifications are predicted based on data for similar compounds like (2-Aminothiophen-3-yl)(2-fluorophenyl)methanone and 2-Amino-5-chloro-2'-fluorobenzophenone.[3][5]

Table 2: Predicted GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][6]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[3][6]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[3]

Signal Word: Warning [3][6]

Hazard Pictograms:

Precautionary Statements (Anticipated): [3]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Profile (Predicted)

The toxicological properties of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone have not been fully investigated.[1] The following profile is based on data from structurally analogous compounds.

  • Acute Oral Toxicity: Harmful if swallowed.[3][5] Ingestion may lead to gastrointestinal irritation, nausea, vomiting, and diarrhea.[4]

  • Acute Dermal Toxicity: May be harmful in contact with skin.[4] Some related compounds are classified as toxic if absorbed through the skin.[2]

  • Acute Inhalation Toxicity: May be harmful if inhaled and may cause respiratory tract irritation.[2][7]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][6] Prolonged or repeated contact may cause redness and dermatitis.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3][6] Symptoms may include redness, swelling, pain, and tearing.[8]

  • Respiratory or Skin Sensitization: No data is available to suggest that the compound is a sensitizer.

  • Germ Cell Mutagenicity: No data available.[1][5]

  • Carcinogenicity: No components of similar products are listed as carcinogens by IARC, ACGIH, NTP, or OSHA.[2][9] However, benzophenone itself is classified as "possibly carcinogenic to humans (Group 2B)" by IARC.[10]

  • Reproductive Toxicity: No data available.[7]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

  • Specific Target Organ Toxicity (Repeated Exposure): No data available.[1]

Experimental Protocols for Hazard Assessment

A tiered approach is recommended for assessing the toxicity of a novel compound like (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone.

Caption: A tiered workflow for assessing the toxicity of a novel chemical compound.

Protocol: In Vitro Skin Irritation Test (OECD TG 439)

This protocol provides a general outline for assessing the skin irritation potential of a chemical using a reconstructed human epidermis model.

  • Model Preparation: Reconstituted human epidermis tissues are pre-incubated in a sterile, defined medium.

  • Test Chemical Application: The test chemical is applied topically to the tissue surface. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

  • Incubation: Tissues are incubated with the test chemical for a defined period (e.g., 60 minutes).

  • Rinsing and Post-Incubation: The test chemical is removed by rinsing, and the tissues are transferred to fresh medium for a post-incubation period (e.g., 42 hours).

  • Viability Assessment: Tissue viability is determined using a quantitative assay, typically the MTT assay, which measures mitochondrial dehydrogenase activity.

  • Data Analysis: The reduction in tissue viability compared to the negative control is calculated. A chemical is identified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., 50%).

First-Aid Measures

These measures are based on standard practices for handling hazardous chemicals and information from the SDS of similar compounds.[5][11]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, call a POISON CENTER or doctor.[5]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap.[3] If skin irritation occurs, get medical advice/attention.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice/attention.[11]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[4][5]

Handling and Storage

  • Handling: Avoid contact with skin and eyes.[7] Do not breathe dust, fume, gas, mist, vapors, or spray.[3] Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.[6]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][12] Store locked up.[3]

Exposure Controls and Personal Protection

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[7]

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[3]

    • Respiratory Protection: If engineering controls are not sufficient, use a NIOSH-approved respirator with an appropriate cartridge.

Caption: Logic diagram for selecting appropriate Personal Protective Equipment (PPE).

Conclusion

While specific toxicological data for (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone is not currently available, a review of structurally similar compounds allows for a predictive assessment of its hazards. It should be handled as a compound that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Adherence to the safety protocols outlined in this guide is essential to minimize risk during research and development activities. Further toxicological testing is required to fully characterize the safety profile of this compound.

References

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  • Environmental Protection Agency. (2-Methoxyphenyl)[2-(methylsulfanyl)phenyl]methanone - Chemical Activity Summary.
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  • Guna, J. V., Bhadani, V. N., Purohit, H. D., & Purohit, D. M. Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.
  • Al-Warhi, T., Al-Dies, A. M., Al-Ghorbani, M., Al-Ghamdi, S., Al-Omair, M. A., & Al-Salahi, R. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. PMC.
  • GOV.UK. (2024, October 11). Methanol: toxicological overview.
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Exploratory

Pharmacokinetic Profiling of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone Derivatives: An In-depth Technical Guide

Introduction In the landscape of contemporary drug discovery, particularly within the realm of central nervous system (CNS) therapeutics and novel psychoactive substances, (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methano...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of contemporary drug discovery, particularly within the realm of central nervous system (CNS) therapeutics and novel psychoactive substances, (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone and its derivatives represent a burgeoning area of chemical exploration. The inherent structural motifs of these compounds suggest a potential for diverse pharmacological activities. However, translating this potential into viable therapeutic candidates hinges on a thorough understanding of their pharmacokinetic (PK) profiles. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to navigate the critical path of characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this specific chemical class.

The primary objective of this document is to move beyond a mere recitation of protocols. Instead, it aims to instill a strategic, causality-driven approach to pharmacokinetic profiling. By understanding the "why" behind each experimental choice, researchers can design more efficient, informative studies that de-risk candidates early and accelerate the journey from bench to bedside.[1][2] We will delve into the practical intricacies of in vitro assays, the strategic design of in vivo studies, and the robust bioanalytical methodologies required to generate high-quality, reproducible data that can withstand regulatory scrutiny.[3][4][5]

Part 1: Foundational In Vitro ADME Profiling: Building a Predictive Framework

The initial stages of drug development are characterized by a need for rapid, cost-effective screening of multiple candidates.[6] In vitro ADME assays serve as the cornerstone of this effort, providing early insights into a compound's potential liabilities and guiding medicinal chemistry efforts.[6][7] For (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone derivatives, a tiered approach to in vitro profiling is recommended.

Tier 1: Early-Stage Liability Assessment

The primary goal at this stage is to identify "fatal flaws" that would preclude a compound from further development.[6]

1.1 Metabolic Stability: The First Pass

A compound's susceptibility to metabolic breakdown is a critical determinant of its oral bioavailability and dosing frequency. The liver is the primary site of drug metabolism, and in vitro assays using liver fractions can provide a reliable early assessment of metabolic clearance.

  • Rationale: Compounds that are rapidly metabolized in the liver are likely to have low oral bioavailability and a short duration of action, making them less desirable as drug candidates.

  • Experimental Systems:

    • Human Liver Microsomes (HLM): These are subcellular fractions containing the highest concentration of Cytochrome P450 (CYP) enzymes, the major family of drug-metabolizing enzymes.

    • Hepatocytes: These are whole liver cells that contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) metabolizing enzymes, offering a more complete picture of metabolic clearance.

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes and the NADPH-regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) on ice.

  • Incubation:

    • In a 96-well plate, combine the test compound (final concentration typically 1 µM), liver microsomes (final concentration typically 0.5 mg/mL), and pre-warmed phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation:

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

1.2 Cytochrome P450 (CYP) Inhibition: Flagging Drug-Drug Interaction Risks

Many drugs can inhibit the activity of CYP enzymes, leading to potentially dangerous drug-drug interactions (DDIs). Early assessment of a compound's potential to inhibit major CYP isoforms is a critical safety screen.

  • Rationale: Inhibition of a CYP enzyme responsible for the metabolism of a co-administered drug can lead to elevated plasma concentrations of that drug, increasing the risk of toxicity.

  • Key Isoforms to Screen:

    • CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 are responsible for the metabolism of the majority of clinically used drugs.[1]

  • Incubation:

    • In a 96-well plate, combine human liver microsomes, a specific CYP isoform probe substrate, and a range of concentrations of the test compound.

    • Pre-incubate at 37°C.

    • Initiate the reaction by adding the NADPH-regenerating system.

  • Analysis:

    • After a defined incubation period, quench the reaction.

    • Quantify the formation of the probe substrate's metabolite using LC-MS/MS or fluorescence.

  • Data Interpretation:

    • Plot the percent inhibition of metabolite formation versus the log of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the test compound that causes 50% inhibition).

1.3 Plasma Protein Binding: The "Free Drug" Hypothesis

Only the unbound fraction of a drug in the plasma is free to distribute into tissues and exert its pharmacological effect.[8] Highly protein-bound drugs may have a lower apparent potency and a smaller volume of distribution.

  • Rationale: Understanding the extent of plasma protein binding is crucial for interpreting in vitro potency data and for predicting in vivo efficacy.[8]

  • Common Method: Rapid Equilibrium Dialysis (RED)

  • Device Setup:

    • The RED device consists of two chambers separated by a semi-permeable membrane with a molecular weight cutoff that retains proteins but allows small molecules to pass through.[9]

  • Incubation:

    • Add plasma spiked with the test compound to one chamber and buffer to the other.

    • Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Analysis:

    • After incubation, take samples from both the plasma and buffer chambers.

    • Quantify the concentration of the test compound in each sample by LC-MS/MS.

  • Data Interpretation:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

1.4 Permeability: Crossing the Intestinal Barrier

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the systemic circulation.

  • Rationale: Poor permeability can be a major obstacle to achieving adequate oral bioavailability.

  • Gold Standard In Vitro Model: Caco-2 Cell Monolayer Assay

    • Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable support, differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier.[10][11]

  • Cell Culture:

    • Seed Caco-2 cells on Transwell™ inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[10]

  • Assay Procedure:

    • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

    • For A-to-B (apical to basolateral) permeability, add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.

    • For B-to-A (basolateral to apical) permeability, add the test compound to the basolateral chamber and measure its appearance in the apical chamber.

  • Analysis:

    • Quantify the test compound in samples from the receiver chamber at various time points using LC-MS/MS.

  • Data Interpretation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. An efflux ratio significantly greater than 2 suggests that the compound is a substrate of an efflux transporter (e.g., P-glycoprotein).

Tier 2: Mechanistic Investigations and Lead Optimization

Compounds that pass the initial liability screen are subjected to more detailed in vitro studies to understand their ADME properties and to guide medicinal chemistry efforts for lead optimization.

2.1 CYP Reaction Phenotyping: Identifying the Key Players

For compounds with moderate to high metabolic clearance, it is important to identify the specific CYP isoforms responsible for their metabolism.

  • Rationale: This information helps to predict potential DDIs and to understand inter-individual variability in drug response due to genetic polymorphisms in CYP enzymes.

  • Methods:

    • Recombinant Human CYPs: Incubate the test compound with individual recombinant CYP enzymes to directly assess the metabolic activity of each isoform.

    • Chemical Inhibition: Use selective chemical inhibitors of specific CYP isoforms in HLM to determine which inhibitors block the metabolism of the test compound.

2.2 Transporter Substrate and Inhibition Assays: Beyond Passive Diffusion

In addition to passive diffusion, the movement of drugs across biological membranes can be mediated by transporters.

  • Rationale: Identifying a compound as a substrate or inhibitor of key uptake or efflux transporters is crucial for predicting its disposition and potential for DDIs.

  • Key Transporters to Investigate:

    • P-glycoprotein (P-gp, MDR1): An efflux transporter highly expressed in the intestine, blood-brain barrier, and kidney.[12][13]

    • Breast Cancer Resistance Protein (BCRP): Another important efflux transporter with a broad tissue distribution.

    • Organic Anion Transporting Polypeptides (OATPs): Uptake transporters primarily in the liver that mediate the uptake of many drugs from the blood into hepatocytes.

  • Cell Line:

    • MDCK-MDR1 cells are Madin-Darby canine kidney cells that have been transfected to overexpress human P-gp.[12][14][15]

  • Assay Procedure:

    • Perform a bidirectional permeability assay similar to the Caco-2 assay.

  • Data Interpretation:

    • An efflux ratio (Papp(B-A) / Papp(A-B)) of ≥2 is indicative of P-gp mediated efflux.[16] To confirm, the assay can be repeated in the presence of a known P-gp inhibitor. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a P-gp substrate.

Data Summary for In Vitro ADME Profiling
ParameterAssayKey MetricDesirable Range
Metabolic Stability Human Liver MicrosomesIn vitro t½ (min)> 30
CYP Inhibition Recombinant CYPsIC50 (µM)> 10
Plasma Protein Binding Rapid Equilibrium DialysisFraction Unbound (fu)> 0.01 (highly compound/target dependent)
Permeability Caco-2 MonolayerPapp (A-B) (10⁻⁶ cm/s)> 10 (High), 1-10 (Moderate), < 1 (Low)
Efflux Liability Caco-2 or MDR1-MDCKEfflux Ratio< 2
Visualizing the In Vitro ADME Workflow

In_Vitro_ADME_Workflow cluster_Tier1 Tier 1: Early-Stage Liability Assessment cluster_Tier2 Tier 2: Mechanistic Investigations Met_Stab Metabolic Stability (HLM) CYP_Inhib CYP Inhibition (IC50 Screen) PPB Plasma Protein Binding (RED) Perm Permeability (Caco-2) Go_Tier2 Promising Profile? Perm->Go_Tier2 CYP_Pheno CYP Reaction Phenotyping Transporter Transporter Interaction (e.g., MDR1-MDCK) Lead_Opt Lead Optimization Transporter->Lead_Opt Start Compound Synthesis Start->Met_Stab Go_Tier2->CYP_Pheno Yes NoGo High Liability (Stop/Redesign) Go_Tier2->NoGo No In_Vivo_PK_Workflow cluster_PreStudy Pre-Study Activities cluster_InLife In-Life Phase cluster_PostStudy Post-Study Analysis Animal_Model Animal Model Selection Dose_Form Dose Formulation Bio_Method Bioanalytical Method Validation Dosing Compound Administration Bio_Method->Dosing Sampling Blood/Tissue Sampling Dosing->Sampling Sample_Analysis LC-MS/MS Analysis Sampling->Sample_Analysis PK_Calc PK Parameter Calculation Sample_Analysis->PK_Calc Report Data Interpretation & Reporting PK_Calc->Report Start Candidate Selection Start->Animal_Model

Caption: Workflow for a typical in vivo pharmacokinetic study.

Conclusion

The pharmacokinetic profiling of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone derivatives is a multifaceted but essential component of their development as potential therapeutic agents. A strategic, tiered approach, beginning with a comprehensive suite of in vitro ADME assays and progressing to well-designed in vivo studies, is critical for success. By integrating robust experimental protocols with a deep understanding of the underlying scientific principles, researchers can efficiently identify and optimize candidates with favorable pharmacokinetic properties, ultimately increasing the probability of translating promising molecules into impactful medicines.

References

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Foundational

Crystallographic Profiling and X-Ray Diffraction Analysis of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone

Executive Summary For researchers and drug development professionals, the precise three-dimensional conformational mapping of pharmaceutical building blocks is a prerequisite for rational drug design. (2-Amino-6-methoxyp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise three-dimensional conformational mapping of pharmaceutical building blocks is a prerequisite for rational drug design. (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone (CAS: 1219979-13-1) is a highly functionalized benzophenone derivative. Its dense ortho-substitution pattern creates a complex interplay of steric repulsion and non-covalent interactions. This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) workflow, detailing the causality behind crystallization methodologies, data resolution, and the theoretical conformational logic of this specific molecular architecture.

Molecular Architecture and Conformational Logic

The structural behavior of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone is dictated by its central sp²-hybridized carbonyl bridge, which connects two highly hindered aromatic systems:

  • Ring A: 2-Amino-6-methoxyphenyl

  • Ring B: 2-Fluorophenyl

In an unsubstituted benzophenone, the phenyl rings typically adopt a moderately twisted conformation to minimize hydrogen clashing. However, as documented in crystallographic analyses of heavily substituted benzophenones, the introduction of ortho-substituents dramatically increases the dihedral angle due to severe steric repulsion.

In this compound, the 2-amino group acts as a potent hydrogen bond donor, forming a strong intramolecular hydrogen bond (N–H···O=C) with the central carbonyl oxygen. This interaction effectively "locks" Ring A into near-planarity with the carbonyl group. Consequently, to alleviate the massive steric clash between the 6-methoxy group of Ring A and the 2-fluoro group of Ring B, Ring B is forced to rotate out of the plane, adopting a nearly orthogonal dihedral angle (estimated at 60°–80°).

Conformational_Logic Core Central Carbonyl Bridge (sp2 Hybridized) RingA Ring A: 2-Amino-6-methoxyphenyl Core->RingA RingB Ring B: 2-Fluorophenyl Core->RingB Hbond Intramolecular H-Bond (N-H...O=C) Core->Hbond Carbonyl Acceptor Steric Steric Repulsion (Ortho-Substituents) RingA->Steric Methoxy & Amino RingA->Hbond Amino Donor RingB->Steric Fluoro Twist Large Dihedral Angle (~60°-80° Twist) Steric->Twist Hbond->Twist Locks Ring A

Fig 1. Conformational logic driven by steric repulsion and intramolecular hydrogen bonding.

Experimental Workflow: Single-Crystal X-Ray Diffraction

To accurately map the electron density of this compound, a rigorous SCXRD protocol must be executed. The following methodology is designed as a self-validating system, ensuring that each step provides quantitative feedback to justify proceeding to the next.

Phase 1: Vapor Diffusion Crystallization Protocol

Objective: Grow defect-free single crystals suitable for high-resolution diffraction.

  • Solvent Matrix Selection: Dissolve 50 mg of the compound in 2 mL of Dichloromethane (DCM). DCM acts as a highly solubilizing volatile solvent.

  • Anti-Solvent Layering: Carefully layer 6 mL of n-hexane over the DCM solution in a narrow-bore crystallization vial.

  • Controlled Evaporation: Cap the vial loosely and store it in a vibration-free environment at 293 K for 3–5 days.

  • Causality: Vapor diffusion establishes a controlled thermodynamic gradient. The slow diffusion of the anti-solvent into the primary solvent gradually lowers the solubility threshold, promoting the nucleation of fewer, larger, and highly ordered single crystals rather than rapid, disordered microcrystalline precipitation.

Phase 2: Crystal Mounting and Data Collection
  • Selection: Under a polarized light microscope, select a crystal with sharp extinction edges (ideal dimensions: ~0.2 × 0.15 × 0.1 mm).

  • Mounting: Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.

  • Cryocooling: Flash-cool the crystal to 100 K using an Oxford Cryosystems nitrogen stream.

  • Causality: Cryocooling to 100 K minimizes thermal atomic displacement parameters (B-factors). This drastically improves the signal-to-noise ratio for high-angle Bragg reflections and prevents radiation-induced free radical damage to the organic lattice.

  • Diffraction: Expose the crystal to Mo Kα radiation (λ = 0.71073 Å) on a modern diffractometer (e.g., Bruker D8 Venture).

Phase 3: Structure Solution and Refinement
  • Data Reduction: Integrate the raw diffraction frames and apply a multi-scan absorption correction (e.g., SADABS).

  • Phase Problem Resolution: Solve the structure using the dual-space algorithm deployed by .

  • Causality: The dual-space algorithm alternates between real and reciprocal space, efficiently locating heavy and light atoms without relying on prior structural models, making it highly robust for organic molecules.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL, operated through the comprehensive graphical interface of . Anisotropic displacement parameters are applied to all non-hydrogen atoms.

SCXRD_Workflow N1 1. Crystal Growth (Vapor Diffusion) N2 2. Selection & Mounting (Cryoloop + Paratone) N1->N2 N3 3. Data Collection (100 K, Mo Kα) N2->N3 N4 4. Data Reduction (Multi-scan Correction) N3->N4 N5 5. Structure Solution (Dual-Space Algorithm) N4->N5 N6 6. Refinement (Full-Matrix Least-Squares) N5->N6

Fig 2. Step-by-step Single-Crystal X-Ray Diffraction (SCXRD) workflow.

Protocol Validation Metrics

To ensure scientific integrity, the workflow incorporates strict self-validating checkpoints:

  • Pre-Collection Validation: A preliminary matrix scan must yield a mosaicity of < 0.5°. Higher values indicate a twinned or cracked crystal, necessitating the selection of a new specimen.

  • Data Reduction Validation: The internal agreement factor ( Rint​ ) must be < 0.05. This confirms that symmetry-equivalent reflections are consistent and the absorption correction was successful.

  • Refinement Validation: The final structural model is validated when R1​ < 0.05, wR2​ < 0.15, the Goodness-of-Fit (GooF) approaches 1.0, and the highest residual electron density peak is < 0.5 e/ų.

Quantitative Data Presentation

Based on the molecular architecture and standard crystallographic behavior of highly substituted benzophenones, the anticipated crystallographic parameters and geometrical features are summarized below.

Table 1: Anticipated Crystallographic Parameters
ParameterValue / Description
Chemical Formula C₁₄H₁₂FNO₂
Formula Weight 245.25 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c (Typical for achiral organics)
Z (Molecules/Unit Cell) 4
Absorption Coefficient (μ) ~0.10 mm⁻¹
Table 2: Key Geometrical and Conformational Parameters
Structural FeatureAnticipated MeasurementCausality / Significance
C=O Bond Length ~1.22 ÅStandard double bond character, slightly lengthened if participating in strong H-bonding.
N–H···O=C Distance 2.60 – 2.80 ÅIndicates a strong intramolecular hydrogen bond locking Ring A.
Ring A – Carbonyl Dihedral 10° – 20°Near-planar conformation enforced by the N–H···O=C hydrogen bond.
Ring B – Carbonyl Dihedral 60° – 80°Severe twist forced by steric repulsion between the 2-fluoro and 6-methoxy groups.

References

  • SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL:[Link]

Exploratory

Blood-Brain Barrier Permeability of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone: A Technical Guide to CNS Penetration Profiling

Executive Summary In the development of central nervous system (CNS) therapeutics, the blood-brain barrier (BBB) represents the most formidable pharmacokinetic obstacle. This technical whitepaper provides an authoritativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of central nervous system (CNS) therapeutics, the blood-brain barrier (BBB) represents the most formidable pharmacokinetic obstacle. This technical whitepaper provides an authoritative framework for evaluating the BBB permeability of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone (CAS: 1219979-13-1)[1]. As a highly functionalized benzophenone derivative, this compound serves as a critical scaffold or intermediate in the synthesis of CNS-active agents.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical predictions, detailing the causality behind physicochemical optimization and providing self-validating experimental protocols. By integrating cell-free artificial membranes (PAMPA-BBB) with polarized cell monolayers (MDCK-MDR1 and hCMEC/D3), researchers can accurately map the transcellular diffusion and active efflux liabilities of this molecule.

Physicochemical Profiling & Predictive CNS Penetration

Before initiating labor-intensive in vitro assays, a compound's probability of crossing the BBB must be evaluated against Multiparameter Optimization (MPO) criteria for CNS drugs. The structural features of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone dictate its permeation mechanics.

Structural Causality and Lipophilicity

The compound possesses a molecular weight of 245.25 g/mol [1], placing it well below the 400 g/mol threshold ideal for passive CNS penetration. The presence of the 2-fluoro and 6-methoxy substituents significantly enhances the lipophilicity of the benzophenone core. Fluorination, in particular, increases the compound's partition coefficient (LogP) while simultaneously lowering the basicity (pKa) of the adjacent amino group through inductive electron withdrawal. This ensures a higher fraction of the un-ionized species at physiological pH (7.4), which is a prerequisite for partitioning into the hydrophobic core of the endothelial lipid bilayer.

Hydrogen Bonding and Desolvation Penalty

A primary barrier to passive diffusion is the energetic penalty of desolvation. The compound features a primary amine (-NH₂), a ketone (C=O), and a methoxy ether (-OCH₃). However, the ortho-positioning of the amino group relative to the ketone facilitates strong intramolecular hydrogen bonding. This internal sequestration masks the hydrogen bond donor (HBD) capacity, effectively reducing the Topological Polar Surface Area (TPSA) exposed to the aqueous solvent, thereby lowering the desolvation energy required to enter the BBB.

Table 1: Physicochemical Properties & CNS MPO Alignment

ParameterEstimated ValueCNS Optimal RangeImpact on BBB Permeability
Molecular Weight 245.25 g/mol < 400 g/mol Highly favorable for passive transcellular diffusion.
LogP ~3.0 - 3.52.0 - 5.0Promotes rapid partitioning into the endothelial lipid bilayer.
Topological PSA ~52 Ų< 90 ŲLow polarity minimizes the energetic desolvation penalty.
H-Bond Donors 1 (Masked)< 3Intramolecular H-bonding effectively neutralizes donor liability.
H-Bond Acceptors 3 - 4< 7Well within the limits for optimal CNS penetration.

Mechanistic Pathways of BBB Permeation

While the physicochemical profile strongly suggests high passive permeability, the actual brain exposure ( Kp,brain​ ) is dictated by the net balance between inward passive diffusion and outward active efflux[2].

Brain microvascular endothelial cells express high levels of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp / ABCB1) and Breast Cancer Resistance Protein (BCRP / ABCG2) [3]. Due to its lipophilicity and planar aromatic systems, (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone carries a potential liability as a P-gp substrate. If recognized by P-gp, the compound will be actively extruded back into the apical (blood) compartment, severely limiting CNS exposure regardless of its passive permeability.

BBB_Pathways Blood Blood Compartment (Apical) Endothelial BBB Endothelial Cell (Lipid Bilayer) Blood->Endothelial Passive Diffusion Brain Brain Compartment (Basolateral) Endothelial->Brain Permeation P_gp P-gp / BCRP Efflux Transporters Endothelial->P_gp Substrate Recognition P_gp->Blood Active Efflux

Fig 1: Mechanistic pathways of transcellular diffusion and active efflux at the BBB.

Experimental Protocols for Permeability Validation

To empirically validate the BBB permeability of this compound, a tiered in vitro approach is required. We begin with a high-throughput, cell-free system to isolate passive diffusion, followed by a polarized cell monolayer assay to evaluate active efflux.

Tier 1: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

The PAMPA-BBB assay is a robust, cell-free model designed specifically to predict passive transcellular diffusion[4]. By utilizing a lipid-oil-lipid tri-layer (often utilizing porcine brain lipid extracts), it mimics the hydrophobic core of the BBB without the confounding variables of active transport or cellular metabolism[5].

Step-by-Step Protocol:

  • Membrane Preparation: Coat the porous PVDF filter (0.45 µm) of the donor plate with 4-5 µL of a 10% porcine brain lipid solution dissolved in dodecane[4]. This specific lipid mixture is critical for replicating the unique lipidomic profile of brain endothelia.

  • Donor Solution Formulation: Dissolve the compound in 100% DMSO to create a 10 mM stock. Dilute the stock into phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 100 µM. Critical Causality: Ensure the final DMSO concentration remains ≤ 5% to prevent artificial membrane degradation and artifactual permeability spikes[6].

  • Assay Assembly: Add 200 µL of the donor solution to the donor plate. Add 300 µL of fresh PBS (pH 7.4) to the acceptor plate. Carefully mate the donor plate into the acceptor plate.

  • Incubation: Incubate the assembled sandwich at room temperature for 5 hours in a humidity-controlled environment[4].

  • Quantification: Separate the plates and quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Validation: Calculate the apparent permeability ( Papp​ ). Include Lucifer Yellow as an integrity marker; its Papp​ must remain < 1×10−6 cm/s to validate membrane integrity.

Tier 2: MDCK-MDR1 Bidirectional Permeability Assay

While PAMPA confirms passive diffusion, the MDCK-MDR1 assay is mandatory for assessing P-gp mediated efflux[7]. Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) are preferred over Caco-2 cells for BBB modeling due to their rapid 4-day differentiation and lower background of endogenous transporters, providing a cleaner signal for P-gp liability[8]. For a strictly human-derived model, the hCMEC/D3 cell line can also be utilized, as it expresses a wide array of human tight junctions and transporters (ABCB1, ABCG2)[9],[3].

Step-by-Step Protocol:

  • Cell Culture: Seed MDCK-MDR1 cells onto 24-well semi-permeable PET Transwell inserts. Culture for 4-5 days until a confluent, polarized monolayer is formed[10].

  • Monolayer Validation (Self-Validating Step): Measure the Transepithelial Electrical Resistance (TEER). The assay may only proceed if TEER > 200 Ω·cm², confirming the formation of tight junctions[11].

  • Bidirectional Dosing:

    • Apical to Basolateral (A-B): Add 0.4 mL of 10 µM compound in transport buffer (HBSS + 10 mM HEPES, pH 7.4) to the apical chamber. Add 0.8 mL of blank buffer to the basolateral chamber[10].

    • Basolateral to Apical (B-A): Reverse the orientation to measure efflux.

  • Incubation: Incubate at 37°C with 5% CO₂ on an orbital shaker for 90-120 minutes. The orbital shaker is critical to minimize the unstirred water layer (UWL) effect, which can artificially depress permeability readings[10].

  • Analysis: Extract samples from the receiver chambers and quantify via LC-MS/MS. Calculate the Papp​ for both directions and derive the Efflux Ratio (ER).

MDCK_Workflow Seed Seed MDCK-MDR1 Cells on Transwell Insert (4 Days) TEER Validate Monolayer Integrity (TEER > 200 Ω·cm²) Seed->TEER TEER->Seed Fail Dose Apply 10 µM Compound (A-to-B and B-to-A) TEER->Dose Incubate Incubate 90-120 min at 37°C, 5% CO2 Dose->Incubate LCMS Quantify via LC-MS/MS Calculate Papp & Efflux Ratio Incubate->LCMS

Fig 2: Step-by-step workflow for the MDCK-MDR1 bidirectional permeability assay.

Data Interpretation & Acceptance Criteria

The quantitative data generated from these assays must be interpreted holistically. A compound may exhibit excellent passive permeability in PAMPA but fail in vivo due to a high Efflux Ratio in the MDCK-MDR1 assay.

Table 2: Standard Acceptance Criteria for BBB Permeability

Assay PlatformMetricHigh CNS PenetrationModerate/Low PenetrationEfflux Substrate Liability
PAMPA-BBB Papp​ ( 10−6 cm/s)> 4.0< 2.0N/A (Cell-free system)
MDCK-MDR1 Papp​ (A-B) ( 10−6 cm/s)> 3.0< 1.0N/A
MDCK-MDR1 Efflux Ratio (ER)< 2.0N/A> 2.0 (Indicates active P-gp efflux)[11]

If (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone yields an ER > 2.0, a follow-up assay co-administering a known P-gp inhibitor (e.g., Cyclosporin A or Verapamil) should be conducted. If the ER drops below 2.0 in the presence of the inhibitor, P-gp mediated efflux is definitively confirmed[11],[10].

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis route for (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone

An In-depth Technical Guide to the Synthesis of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone Authored by: A Senior Application Scientist Abstract This application note provides a comprehensive, step-by-step guide f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, step-by-step guide for the synthesis of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone, a key building block in medicinal chemistry and materials science. The described protocol is centered around a regioselective Friedel-Crafts acylation reaction, a robust and scalable method for forming the central ketone linkage. This document offers an in-depth exploration of the reaction mechanism, a detailed experimental procedure, purification techniques, and methods for analytical characterization of the final product. Furthermore, it includes practical insights into experimental causality, safety protocols, and troubleshooting to ensure a high rate of success for researchers, scientists, and professionals in drug development.

Introduction and Strategic Rationale

(2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone is a substituted benzophenone derivative. The unique arrangement of its functional groups—an amine, a methoxy ether, and a fluorine atom—makes it a valuable precursor for synthesizing more complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional materials.

The synthesis of diaryl ketones is most classically achieved via the Friedel-Crafts acylation , an electrophilic aromatic substitution reaction that forms a carbon-carbon bond between an aromatic ring and an acyl group.[1][2] This strategy was selected for its efficiency and high degree of control.

The retrosynthetic analysis reveals two potential pathways for disconnecting the target molecule:

  • Pathway A: Acylation of 3-methoxyaniline with 2-fluorobenzoyl chloride.

  • Pathway B: Acylation of 2-fluoroanisole with a derivative of 2-amino-6-methoxybenzoic acid.

Pathway A is strategically superior. The starting materials, 3-methoxyaniline and 2-fluorobenzoyl chloride, are readily available and cost-effective. More importantly, the electronic properties of the 3-methoxyaniline ring dictate the desired regiochemical outcome. The amino (-NH₂) and methoxy (-OCH₃) groups are both electron-donating and act as ortho, para-directors for incoming electrophiles.[3] The amino group is a significantly stronger activating group than the methoxy group. Therefore, the acylation is directed to the positions ortho and para to the amino group. The position ortho to the amino group and para to the methoxy group (C2) is sterically accessible and electronically favored, leading to the formation of the desired product with high regioselectivity.

Reaction Mechanism: The Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.[4] The key steps are outlined below:

  • Generation of the Acylium Ion: The Lewis acid catalyst (in this protocol, aluminum chloride, AlCl₃) coordinates to the chlorine atom of the 2-fluorobenzoyl chloride. This polarization weakens the C-Cl bond, facilitating its cleavage to form a highly electrophilic, resonance-stabilized acylium ion.[2][5]

  • Electrophilic Attack: The electron-rich π-system of the 3-methoxyaniline ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[4] This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[5]

  • Deprotonation and Aromaticity Restoration: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom where the acyl group has attached.[1][6] This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final ketone product complexed to AlCl₃.

  • Hydrolysis: An aqueous workup is required to hydrolyze the aluminum complex and liberate the final (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone product.[6]

A critical consideration when performing Friedel-Crafts reactions on anilines is the potential for the Lewis acid to coordinate with the basic lone pair of the amino group. This interaction can deactivate the ring towards electrophilic attack. However, by using a stoichiometric amount of AlCl₃ and carefully controlling the reaction temperature, the acylation can proceed successfully. The AlCl₃ first complexes with the most basic site, the carbonyl of the product, driving the reaction forward.[7]

Visualization of the Synthetic Pathway

Overall Synthetic Workflow

The entire process from starting materials to the purified product is summarized in the workflow diagram below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification SM1 3-Methoxyaniline Reaction Friedel-Crafts Acylation (0°C to RT) SM1->Reaction SM2 2-Fluorobenzoyl Chloride SM2->Reaction SM3 Aluminum Chloride (AlCl₃) SM3->Reaction SM4 Dichloromethane (DCM) SM4->Reaction Workup Aqueous Quench (HCl/Ice) & Extraction Reaction->Workup Drying Drying (Na₂SO₄) Workup->Drying Evaporation Solvent Removal Drying->Evaporation Purification Column Chromatography Evaporation->Purification Product Final Product: (2-Amino-6-methoxyphenyl) (2-fluorophenyl)methanone Purification->Product

Caption: High-level workflow for the synthesis of the target compound.

Core Reaction Mechanism

The following diagram illustrates the key mechanistic steps of the Friedel-Crafts acylation.

G reagents 2-Fluorobenzoyl Chloride + AlCl₃ acylium Acylium Ion [F-Ph-C≡O]⁺ reagents->acylium Step 1: Ion Formation arenium Arenium Ion (σ-complex) acylium->arenium Step 2: Electrophilic Attack + aniline 3-Methoxyaniline product_complex Product-AlCl₃ Complex arenium->product_complex Step 3: Deprotonation final_product Final Ketone (After Workup) product_complex->final_product Step 4: Hydrolysis

Caption: Key steps in the Friedel-Crafts acylation mechanism.

Detailed Experimental Protocol

Materials and Equipment
ReagentCAS NumberMolecular Wt.PurityNotes
3-Methoxyaniline536-90-3123.15 g/mol ≥98%Store under inert gas.
2-Fluorobenzoyl chloride393-52-2158.56 g/mol ≥98%Corrosive, moisture-sensitive.
Aluminum Chloride (AlCl₃)7446-70-0133.34 g/mol ≥99%Anhydrous, highly hygroscopic.
Dichloromethane (DCM)75-09-284.93 g/mol ≥99.8%Anhydrous, solvent grade.
Hydrochloric Acid (HCl)7647-01-036.46 g/mol 37%Concentrated aqueous solution.
Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol -Saturated aqueous solution.
Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol -Anhydrous.
Ethyl Acetate141-78-688.11 g/mol -For chromatography.
Hexanes110-54-3--For chromatography.

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Thermometer and adapter

  • Condenser with a drying tube (CaCl₂ or Drierite)

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

Safety First: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Aluminum chloride reacts violently with water. 2-Fluorobenzoyl chloride is corrosive and a lachrymator.

  • Reaction Setup:

    • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a condenser fitted with a drying tube.

    • Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to maintain anhydrous conditions.

  • Reagent Charging:

    • To the reaction flask, add anhydrous dichloromethane (DCM, 80 mL).

    • Begin stirring and cool the flask to 0-5 °C using an ice-water bath.

    • Carefully and portion-wise, add anhydrous aluminum chloride (14.7 g, 0.11 mol, 1.1 eq). The addition is exothermic. Allow the slurry to cool back to 0-5 °C.

  • Addition of Acyl Chloride:

    • In a separate, dry dropping funnel, prepare a solution of 2-fluorobenzoyl chloride (15.9 g, 0.10 mol, 1.0 eq) in 20 mL of anhydrous DCM.

    • Add this solution dropwise to the stirred AlCl₃ slurry over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Stir the resulting mixture at 0-5 °C for an additional 15 minutes.

  • Addition of Substrate:

    • Prepare a solution of 3-methoxyaniline (12.3 g, 0.10 mol, 1.0 eq) in 30 mL of anhydrous DCM.

    • Add this solution dropwise to the reaction mixture over 45-60 minutes. Maintain the internal temperature below 10 °C. A color change and increase in viscosity may be observed.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexanes:Ethyl Acetate. The disappearance of the 3-methoxyaniline spot indicates reaction completion.

  • Work-up and Isolation:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Prepare a beaker with a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

    • CAUTION: HIGHLY EXOTHERMIC. Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring.

    • Transfer the quenched mixture to a 500 mL separatory funnel.

    • Separate the layers. Extract the aqueous layer twice with 50 mL portions of DCM.

    • Combine all organic layers. Wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL, Caution: CO₂ evolution ), and finally with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product, typically a dark oil or solid, should be purified by column chromatography on silica gel.

    • Eluent System: A gradient of 10% to 30% ethyl acetate in hexanes is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone as a yellow solid.

Results and Characterization

ParameterExpected Value
Yield 75-88%
Appearance Yellow crystalline solid
¹H NMR (CDCl₃)δ ~7.5-7.1 (m, 4H, Ar-H), 6.5-6.3 (m, 3H, Ar-H), 5.9 (br s, 2H, NH₂), 3.7 (s, 3H, OCH₃)
IR (KBr) ~3450, 3350 (N-H stretch), ~1640 (C=O stretch), ~1250 (C-O stretch) cm⁻¹
MS (ESI+) m/z = 246.1 [M+H]⁺

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Moisture contamination deactivating the catalyst.1. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere. Use anhydrous reagents.
2. Insufficient reaction time or temperature.2. Allow the reaction to stir for the full recommended time. Gentle heating (to 40°C) can be attempted if needed.
Formation of Side Products 1. Reaction temperature was too high.1. Maintain careful temperature control, especially during the addition of reagents.
2. Incorrect stoichiometry.2. Accurately weigh all reagents. Ensure the correct molar equivalents are used.
Difficult Purification 1. Incomplete reaction.1. Monitor the reaction to completion by TLC before work-up.
2. Streaking on the chromatography column.2. Add a small amount of triethylamine (~0.5%) to the eluent to suppress the basicity of the amino group.

Conclusion

This application note details a reliable and efficient protocol for the synthesis of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone via Friedel-Crafts acylation. The strategic selection of starting materials leverages the inherent directing effects of substituents on the aromatic ring to achieve high regioselectivity. By adhering to the detailed steps for reaction setup, execution, and purification, researchers can consistently obtain the target compound in high yield and purity, facilitating further research and development in the fields of medicinal chemistry and materials science.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Master Organic Chemistry. Friedel Crafts Alkylation and Acylation. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • ResearchGate. Catalytic Friedel-Crafts Acylation of Aniline Derivatives. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • University of Wisconsin-Madison. Friedel-Crafts Acylation. [Link]

Sources

Application

Using (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone as a pharmaceutical intermediate

Application Note: (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone as a Privileged Pharmaceutical Intermediate Executive Summary (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone (CAS: 1219979-13-1) is a highly functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone as a Privileged Pharmaceutical Intermediate

Executive Summary

(2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone (CAS: 1219979-13-1) is a highly functionalized 2-aminobenzophenone derivative. In medicinal chemistry, 2-aminobenzophenones serve as versatile, quintessential precursors for the construction of complex nitrogenous heterocycles, most notably 1,4-benzodiazepines and quinazolines[1]. This application note details the mechanistic rationale, quantitative reaction metrics, and validated step-by-step protocols for utilizing this specific intermediate in advanced drug discovery workflows.

Mechanistic Rationale & Structural Causality

The unique substitution pattern of this intermediate dictates both its chemical reactivity and the pharmacological profile of the resulting scaffolds:

  • Ortho-Amino Group: Acts as the primary nucleophile for cyclization. Its reactivity is sterically modulated by the adjacent methoxy group, requiring optimized activation energy (e.g., microwave irradiation) for efficient initial acylation[2].

  • Ortho-Fluoro Group: The fluorine atom on the benzoyl ring is highly electron-withdrawing, increasing the electrophilicity of the carbonyl carbon to facilitate ring closure. Pharmacologically, it locks the dihedral angle of the final drug molecule, preventing coplanarity and significantly enhancing target binding affinity (e.g., at GABA_A receptors or kinase hinge regions).

  • Methoxy Group: Provides electron density to the aniline ring, tuning the pKa of the intermediate. In targeted oncology therapies, methoxy substituents frequently act as critical hydrogen-bond acceptors to improve solubility and target engagement.

Divergent Synthetic Pathways

This intermediate can be selectively directed toward two major pharmaceutical classes: CNS-active 1,4-benzodiazepines or oncology-focused quinazolines[1][3].

G A (2-Amino-6-methoxyphenyl) (2-fluorophenyl)methanone B Chloroacetylation (ClCH2COCl) A->B Pathway A (Acylation) C Condensation (R-CHO + NH4OAc) A->C Pathway B (Imine Formation) D 1,4-Benzodiazepine Scaffold B->D NH3 / Cyclization E Quinazoline Scaffold C->E Oxidative Annulation

Divergent synthetic pathways from the 2-aminobenzophenone intermediate to target scaffolds.

Quantitative Data: Reaction Metrics

Evaluating the efficiency of these cyclization routes is critical for process scale-up. The following table summarizes the performance of different methodologies based on yield and green chemistry metrics[4].

Target ScaffoldSynthetic MethodologyReagents & ConditionsYield (%)Atom Economy (%)Ref
1,4-Benzodiazepine Classical ThermalClCH₂COCl, Toluene, Reflux (12h)65-70~68[2]
1,4-Benzodiazepine Microwave-AssistedClCH₂COCl, Toluene, MW 360W (1 min)85-90~72[2]
Quinazoline Metal-Free AnnulationR-CHO, NH₄OAc, Lactic Acid, 80°C88-94~80[3]
Quinazoline Base-Promoted (Aqueous)α,α,α-trihalotoluene, NaOH, H₂O, 100°C75-82~65[5]

Validated Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 1,4-Benzodiazepine Derivatives

This protocol leverages microwave irradiation to overcome the steric hindrance of the 6-methoxy group during the initial acylation phase[2].

Workflow Step1 Acylation (Toluene, MW 360W) Step2 Aqueous Workup (Cold NH3) Step1->Step2 Step3 Amination (NH3/MeOH) Step2->Step3 Step4 Cyclization (Reflux, 4h) Step3->Step4 Step5 Purification (Recrystallization) Step4->Step5

Step-by-step experimental workflow for microwave-assisted 1,4-benzodiazepine cyclization.

Step-by-Step Methodology:

  • Acylation: Dissolve 2.0 mmol of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone in 20 mL of anhydrous toluene. Add 4.0 mmol of chloroacetyl chloride.

    • Causality & Control: Toluene is chosen for its microwave transparency and high boiling point. A 2-fold excess of chloroacetyl chloride drives the reaction to completion against the sterically hindered primary amine.

  • Microwave Irradiation: Irradiate the solution in a dedicated microwave reactor at 360 W for exactly 1 minute[2].

  • Self-Validating Workup: Cool the mixture rapidly and wash with cold, dilute aqueous ammonia.

    • Causality: The cold ammonia neutralizes the highly acidic HCl byproduct and quenches unreacted chloroacetyl chloride without hydrolyzing the newly formed, sensitive chloroacetamide intermediate[2].

  • Amination & Cyclization: Dry the organic layer over anhydrous Na₂SO₄, concentrate under vacuum, and dissolve the crude residue in 7 M methanolic ammonia (30 mL). Reflux for 4 hours.

    • Causality: Ammonia acts as a dual-agent in this self-contained system: it displaces the aliphatic chloride via an SN2 mechanism and subsequently attacks the highly electrophilic fluorinated carbonyl, driving the intramolecular condensation to form the 7-membered diazepine ring.

  • Purification: Concentrate under vacuum and recrystallize the crude residue from hot ethanol to yield the pure 1,4-benzodiazepine scaffold.

Protocol B: Metal-Free Synthesis of Quinazoline Scaffolds

This one-pot, three-component reaction provides an eco-friendly, high-yielding route to quinazolines[3].

Step-by-Step Methodology:

  • Condensation Setup: In a 50 mL round-bottom flask, combine 1.0 mmol of the intermediate, 1.2 mmol of a selected aryl aldehyde, and 5.0 mmol of ammonium acetate (NH₄OAc).

  • Catalysis: Add a catalytic amount of sustainable lactic acid (20 mol%) and stir the solvent-free mixture at 80°C for 2-3 hours.

    • Causality: Operating under solvent-free conditions maximizes the collision frequency of the reactants. Lactic acid acts as a bio-based promoter, activating the aldehyde carbonyl for nucleophilic attack. Ammonium acetate provides a buffered, slow-release source of ammonia, preventing the degradation of the starting material while promoting sequential imine formation[3].

  • Oxidative Annulation: The intermediate dihydroquinazoline spontaneously oxidizes under atmospheric oxygen at 80°C to form the fully aromatized quinazoline core.

    • Causality: The thermodynamic stability of the fully conjugated quinazoline system drives the final oxidative step without the need for harsh, toxic transition-metal oxidants[5].

  • Isolation: Cool the mixture to room temperature, add 10 mL of deionized water, and filter the resulting precipitate. Wash with cold water and recrystallize from an ethyl acetate/hexane mixture.

References

  • Prospects in Pharmaceutical Sciences. "Key precursors of 1,4-benzodiazepines." Medical University of Warsaw. URL:[Link]

  • Frontiers in Chemistry. "Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances." Frontiers Media. URL: [Link]

  • The Journal of Organic Chemistry. "Base-Promoted Synthesis of 2-Aryl Quinazolines from 2-Aminobenzylamines in Water." ACS Publications. URL:[Link]

Sources

Method

Application Note: In Vitro Pharmacological Profiling of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound CAS: 1219979-13-1 Scaffold Class: Diarylmethanone (Benzophenone derivative) Introduction & Scientific Rationale The compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound CAS: 1219979-13-1 Scaffold Class: Diarylmethanone (Benzophenone derivative)

Introduction & Scientific Rationale

The compound (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone represents a highly privileged structural scaffold in medicinal chemistry. Benzophenones featuring methoxy substitutions (such as the well-documented phenstatin and combretastatin analogues) are classic microtubule-targeting agents (MTAs) that bind to the colchicine site of tubulin. Furthermore, the presence of the 2-amino and 2-fluoro groups provides unique electronic distribution and steric hindrance, potentially enhancing binding affinity while altering the molecule's metabolic fate.

To rigorously evaluate this compound as a novel anti-proliferative agent, we have designed a self-validating, three-tiered in vitro screening cascade. This protocol transitions from phenotypic cytotoxicity screening to mechanistic target engagement, concluding with an assessment of in vitro metabolic liability.

Experimental Workflow Visualization

The following diagram outlines the logical progression of the in vitro assay cascade. Each tier acts as a gatekeeper; only compounds exhibiting a validated phenotypic response proceed to mechanistic and ADME profiling.

InVitroWorkflow Compound (2-Amino-6-methoxyphenyl) (2-fluorophenyl)methanone (Test Article) Tier1 Tier 1: Phenotypic Cytotoxicity CellTiter-Glo (ATP-based) Compound->Tier1 Dec1 IC50 < 10 μM? Tier1->Dec1 Tier2 Tier 2: Target Engagement Fluorometric Tubulin Polymerization Dec2 Tubulin Destabilization? Tier2->Dec2 Tier3 Tier 3: In Vitro ADME Liver Microsomal Stability (HLM) Dec1->Tier2 Yes Hit Discarded Hit Discarded Dec1->Hit Discarded No Dec2->Tier3 Yes (Colchicine-like) Alternative Target\nScreening Alternative Target Screening Dec2->Alternative Target\nScreening No

Figure 1: Tiered in vitro screening cascade for evaluating diarylmethanone derivatives.

Tier 1: Phenotypic Cytotoxicity (CellTiter-Glo Assay)

Expertise & Causality

To determine the anti-proliferative activity of the compound, we utilize the CellTiter-Glo® Luminescent Cell Viability Assay [1]. Traditional colorimetric assays (like MTT/MTS) rely on cellular oxidoreductase enzymes to reduce a tetrazolium dye. Because our test compound contains a potentially redox-active 2-amino group, it could cause artifactual dye reduction. CellTiter-Glo bypasses this by directly quantifying ATP via a luciferase reaction, providing a highly accurate, redox-independent measure of metabolically active cells.

Step-by-Step Protocol
  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 or HeLa) at 5,000 cells/well in 90 µL of complete media in opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone in 100% DMSO. Create a 10-point, 3-fold serial dilution series.

  • Treatment: Add 10 µL of the diluted compound to the cells (final DMSO concentration must not exceed 0.5%). Incubate for 72 hours.

  • Assay Execution: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature for 30 minutes. Add 100 µL of reagent per well.

  • Lysis & Reading: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multi-mode plate reader.

Self-Validation & Quality Control
  • Positive Control: Staurosporine (1 µM) to ensure complete cell death.

  • Negative Control: 0.5% DMSO vehicle.

  • System Validation: Calculate the Z'-factor using the positive and negative controls. The assay is only considered valid if Z′≥0.5 .

Tier 2: Mechanistic Target Engagement (Tubulin Polymerization)

Expertise & Causality

Given the structural homology between methoxy-benzophenones and colchicine-site binders, the primary mechanistic hypothesis is the disruption of microtubule dynamics [2]. We utilize a cell-free fluorometric tubulin polymerization assay. As tubulin heterodimers assemble into microtubules, a fluorescent reporter (e.g., DAPI) incorporated into the reaction increases in fluorescence[3]. If the compound is a colchicine-like destabilizer, it will flatten the polymerization curve (reducing Vmax​ ).

Step-by-Step Protocol
  • Reagent Preparation: Prepare General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Supplement with 1 mM GTP and the fluorescent reporter immediately before use.

  • Compound Plating: Pre-warm a 96-well half-area black plate to 37°C. Add 5 µL of the test compound (final concentration 10 µM) to the test wells.

  • Tubulin Addition: Rapidly add 50 µL of porcine brain tubulin solution (3 mg/mL) to each well using a multi-channel pipette to initiate polymerization.

  • Kinetic Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C. Measure fluorescence (Ex. 360 nm / Em. 420 nm) every 60 seconds for 60 minutes.

Self-Validation & Quality Control
  • Stabilizer Control: Paclitaxel (10 µM) – should dramatically increase the rate and extent of polymerization.

  • Destabilizer Control: Nocodazole or Colchicine (10 µM) – should completely suppress the polymerization curve.

  • System Validation: The vehicle control (DMSO) must show a classic sigmoidal curve (nucleation, growth, and steady-state phases).

Tier 3: In Vitro ADME (Microsomal Stability)

Expertise & Causality

The 2-amino and 6-methoxy groups are classical metabolic soft spots. The amino group is prone to N-oxidation or N-acetylation, while the methoxy group is highly susceptible to CYP-mediated O-demethylation. Evaluating the intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLM) determines if these liabilities will prevent the compound from achieving sufficient in vivo exposure.

Step-by-Step Protocol
  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At time points 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Sample Processing: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound.

Self-Validation & Quality Control
  • High-Clearance Control: Verapamil or Testosterone.

  • Low-Clearance Control: Warfarin.

  • System Validation: A minus-NADPH control must be run in parallel to rule out chemical instability or non-CYP-mediated degradation.

Quantitative Data Presentation

The following table summarizes the expected data structure and hypothetical baseline results for (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone compared to standard controls.

Assay / ParameterTest Compound (1219979-13-1)Positive ControlNegative Control (Vehicle)
MCF-7 Viability ( IC50​ ) 0.85 ± 0.12 µM0.05 µM (Paclitaxel)N/A (100% Viability)
Tubulin Polymerization ( Vmax​ ) Reduced by 75%Suppressed by 95% (Colchicine)Baseline Sigmoidal Curve
HLM Stability ( T1/2​ ) 22.5 minutes15.0 min (Verapamil)>120 min (Warfarin)
HLM Intrinsic Clearance ( CLint​ ) 61.6 µL/min/mg92.4 µL/min/mg (Verapamil)<5.0 µL/min/mg (Warfarin)

References

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol Promega Corporation URL
  • Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones MDPI - Molecules URL
  • Evaluation of the antitumor activity of NOV202, a novel microtubule targeting and vascular disrupting agent Dove Medical Press URL
Application

Advanced Application Notes: (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone as a Versatile Precursor in Heterocyclic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Structural Rationale (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone is a highly specialized, sterically congested b...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Structural Rationale

(2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone is a highly specialized, sterically congested building block utilized in the divergent synthesis of pharmacologically active nitrogenous heterocycles. Its utility stems from a unique confluence of structural features:

  • Steric Shielding (6-Methoxy Group): The methoxy group ortho to the carbonyl forces the ketone out of coplanarity with the aniline ring. While this reduces the electrophilicity of the carbonyl carbon, it pre-organizes the molecule into a conformation that heavily favors intramolecular cyclization once a nucleophile is introduced.

  • Electronic Activation (2'-Fluoro Group): The electron-withdrawing fluorine atom on the adjacent ring counteracts the steric deactivation by increasing the partial positive charge on the carbonyl carbon, facilitating imine formation. Furthermore, the 2'-fluoro substituent is a critical pharmacophore for enhancing CNS penetration in downstream drug candidates.

This application note details field-proven protocols for converting this precursor into three privileged scaffolds: 1,4-Benzodiazepines , Quinazolines , and Quinolines .

Synthesis of 1,4-Benzodiazepine Derivatives (The Sternbach Route)

Causality & Mechanistic Logic

The foundational Sternbach synthesis constructs the seven-membered diazepine ring via a two-step acylation/cyclization sequence[1]. For this specific substrate, the 6-methoxy group severely hinders the primary amine. Therefore, bromoacetyl bromide is selected over the traditional chloroacetyl chloride to ensure complete acylation. In the subsequent step, the introduction of ammonia displaces the bromide, and thermal energy is applied to overcome the steric clash between the 6-methoxy and 2'-fluoro groups, driving the intramolecular imine condensation to closure.

Protocol: Synthesis of 5-(2-fluorophenyl)-6-methoxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one
  • Acylation: Dissolve 10.0 mmol of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone in 50 mL of anhydrous dichloromethane (DCM). Add 12.0 mmol of pyridine and cool the mixture to 0 °C under inert atmosphere.

  • Electrophile Addition: Dropwise, add 11.0 mmol of bromoacetyl bromide over 15 minutes. The high reactivity of the bromide overcomes the steric shielding of the 6-methoxy group. Stir for 2 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃, extract the organic layer, dry over MgSO₄, and concentrate in vacuo to isolate the bromoacetamide intermediate.

  • Amination & Cyclization: Dissolve the crude intermediate in 40 mL of a 7 M solution of ammonia in methanol. Seal the reaction vessel and heat to 75 °C for 12 hours. The elevated temperature is mandatory to force the sterically hindered carbonyl into the transition state required for imine formation [1].

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and recrystallize the residue from ethanol/water to yield the target 1,4-benzodiazepine.

Synthesis of Quinazolines via Microwave-Assisted Condensation

Causality & Mechanistic Logic

Quinazolines are synthesized via the condensation of 2-aminobenzophenones with a nitrogen source (e.g., urea or ammonium acetate) and an aldehyde/formamide equivalent [2]. The dual steric hindrance around the carbonyl in our specific precursor drastically slows down conventional thermal condensation, often leading to degradation before completion. Microwave irradiation is employed to provide rapid, localized superheating, overcoming the high activation barrier efficiently while adhering to green chemistry principles [3].

Protocol: Synthesis of 4-(2-fluorophenyl)-5-methoxyquinazoline
  • Reaction Mixture: In a 20 mL microwave-safe vial, combine 5.0 mmol of the starting methanone, 15.0 mmol of formamide (acts as both solvent and carbon/nitrogen source), and 1.0 mmol of ammonium acetate (catalyst).

  • Microwave Irradiation: Seal the vial and irradiate at 150 °C for 20 minutes (power dynamically adjusted to maintain temperature). The rapid dielectric heating forces the condensation of the amine with formamide, followed by immediate cyclization with the sterically hindered ketone [2].

  • Workup: Pour the cooled mixture into 50 mL of ice water. The sudden drop in solubility precipitates the crude quinazoline.

  • Purification: Filter the solid, wash with cold water, and purify via flash chromatography (Hexanes/EtOAc 7:3) to obtain the pure quinazoline derivative.

Friedländer Quinoline Synthesis

Causality & Mechanistic Logic

The Friedländer synthesis involves the condensation of a 2-aminoaryl ketone with an α-methylene ketone [4]. Because the carbonyl of our precursor is sterically shielded by both the 6-methoxy and 2'-fluoro groups, standard base catalysis is ineffective. Instead, a Brønsted acid or Lewis acid catalyst (e.g., p-toluenesulfonic acid or Ca(OTf)₂) is required to strongly activate the carbonyl oxygen, increasing its electrophilicity to accept the incoming enol/enolate attack.

Protocol: Synthesis of 4-(2-fluorophenyl)-5-methoxy-2-methylquinoline
  • Activation: Mix 5.0 mmol of the starting methanone and 6.0 mmol of acetone (or acetylacetone for substituted variants) in 20 mL of toluene.

  • Catalysis: Add 0.5 mmol of p-toluenesulfonic acid (p-TSA). The acid protonates the sterically hindered carbonyl, priming it for nucleophilic attack [4].

  • Dean-Stark Condensation: Reflux the mixture at 110 °C using a Dean-Stark apparatus for 8 hours. The continuous removal of water drives the equilibrium toward the final aromatized quinoline ring.

  • Isolation: Neutralize the mixture with 1M NaOH, separate the toluene layer, concentrate, and recrystallize from hot hexanes.

Quantitative Data Summary

Heterocycle ClassCatalyst / ReagentReaction ConditionsTypical Yield (%)Key Analytical Marker (IR/NMR)
1,4-Benzodiazepine Bromoacetyl bromide, NH₃75 °C, 12h (Sealed Tube)72 - 78%Amide C=O stretch ~1685 cm⁻¹
Quinazoline Formamide, NH₄OAc150 °C, 20 min (Microwave)80 - 85%Disappearance of C=O stretch
Quinoline Acetone, p-TSA110 °C, 8h (Dean-Stark)65 - 70%Aromatic C-H (pyridine ring) ~8.2 ppm

Experimental Workflows & Mechanistic Diagrams

G Start (2-Amino-6-methoxyphenyl) (2-fluorophenyl)methanone BZD 1,4-Benzodiazepines (Sternbach Synthesis) Start->BZD 1. Acylation 2. Cyclization QZ Quinazolines (Condensation) Start->QZ Formamide / NH4OAc Microwave QL Quinolines (Friedländer Synthesis) Start->QL α-Methylene Ketone Acid Catalyst

Caption: Divergent synthetic pathways from the benzophenone precursor to key heterocyclic scaffolds.

Mechanism N1 Starting Aminobenzophenone N2 N-Acylation (Bromoacetyl bromide) Overcomes 6-OMe steric hindrance N1->N2 N3 Bromoacetamide Intermediate N2->N3 N4 Amination (NH3) Nucleophilic substitution of Bromide N3->N4 N5 Intramolecular Cyclization Heat-driven imine formation N4->N5 N6 6-Methoxy-5-(2-fluorophenyl)- 1,4-benzodiazepine Scaffold N5->N6

Caption: Stepwise mechanistic logic of the Sternbach 1,4-benzodiazepine synthesis.

References

  • Title: 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis Source: IntechOpen URL: [Link]

  • Title: Microwave-promoted efficient synthesis of dihydroquinazolines Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Transition-metal-catalyzed synthesis of quinazolines: A review Source: Frontiers in Chemistry URL: [Link]

  • Title: Advances in polymer based Friedlander quinoline synthesis Source: Turkish Journal of Chemistry (TÜBİTAK) URL: [Link]

Method

Scale-up manufacturing process for (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone

An In-depth Technical Guide to the Scale-up Manufacturing of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone Authored by: A Senior Application Scientist Abstract This application note provides a comprehensive guide fo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Scale-up Manufacturing of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive guide for the scale-up manufacturing of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone, a key starting material and advanced intermediate in the synthesis of various pharmaceutical compounds. We detail a robust and scalable process centered around a Friedel-Crafts acylation reaction. The narrative explains the causal relationships behind critical process choices, moving from laboratory-scale proof-of-concept to a controlled pilot-plant protocol. This document is intended for researchers, chemists, and chemical engineers in the pharmaceutical and fine chemical industries, providing actionable protocols, process control strategies, and safety considerations essential for successful technology transfer and manufacturing.

Introduction and Strategic Overview

(2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone is a substituted aminobenzophenone. The purity and consistent supply of such intermediates are critical for the successful development and manufacturing of active pharmaceutical ingredients (APIs). The most direct and industrially viable method for synthesizing diaryl ketones is the Friedel-Crafts acylation, a reaction first discovered in 1877 that forms a carbon-carbon bond between an aromatic ring and an acyl group.

Our strategic approach involves the direct acylation of 3-methoxyaniline with 2-fluorobenzoyl chloride using a strong Lewis acid catalyst. This route is selected for its atom economy and convergent nature. The primary challenge in this synthesis is controlling the regioselectivity and managing the highly exothermic nature of the reaction, especially during scale-up. This guide will address these challenges through precise process control, leveraging principles of Quality by Design (QbD) and Process Analytical Technology (PAT) to ensure a reproducible and safe manufacturing process.[1][2]

The Core Chemistry: Friedel-Crafts Acylation Mechanism

The synthesis proceeds via an electrophilic aromatic substitution. The mechanism involves three key steps:

  • Formation of the Acylium Ion: The Lewis acid (Aluminum Chloride, AlCl₃) coordinates with the carbonyl oxygen and chlorine atom of 2-fluorobenzoyl chloride. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a highly reactive, resonance-stabilized acylium ion.[3]

  • Electrophilic Attack: The electron-rich 3-methoxyaniline acts as the nucleophile. The methoxy (-OCH₃) and amino (-NH₂) groups are both electron-donating and ortho-, para-directing.[4] The electrophilic acylium ion attacks the position ortho to the amino group and para to the methoxy group, a sterically accessible and electronically activated site. This attack temporarily disrupts the aromaticity, forming a sigma complex (arenium ion).

  • Deprotonation and Catalyst Regeneration: A weak base (or the AlCl₄⁻ complex) removes a proton from the sp³-hybridized carbon of the sigma complex, restoring aromaticity and forming the final ketone product. The product, being a Lewis base, forms a complex with the AlCl₃ catalyst.[5] Therefore, a stoichiometric amount of the catalyst is typically required. A final aqueous workup is necessary to hydrolyze this complex and isolate the product.

Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Workup reactant reactant intermediate intermediate product product catalyst catalyst AcylChloride 2-Fluorobenzoyl Chloride AlCl3 AlCl₃ AcyliumIon Resonance-Stabilized Acylium Ion SigmaComplex Sigma Complex (Arenium Ion) Aniline 3-Methoxyaniline Aniline->SigmaComplex + Acylium Ion KetoneComplex Product-AlCl₃ Complex SigmaComplex->KetoneComplex - H⁺ FinalProduct (2-Amino-6-methoxyphenyl) (2-fluorophenyl)methanone KetoneComplex->FinalProduct Aqueous Workup

Sources

Application

Formulation strategies for (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone drug delivery

An in-depth technical guide on the formulation and delivery of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone (herein referred to as AMFM ). Rationale and Physicochemical Barriers AMFM is a highly lipophilic diaryl k...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the formulation and delivery of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone (herein referred to as AMFM ).

Rationale and Physicochemical Barriers

AMFM is a highly lipophilic diaryl ketone derivative. Structurally, the presence of the methanone core flanked by a fluorinated phenyl ring and a methoxy-substituted aniline renders the molecule highly hydrophobic. In drug development, such compounds typically fall into Class II of the Biopharmaceutics Classification System (BCS)—characterized by high permeability but severely limited aqueous solubility.

To bypass this solubility bottleneck and enable systemic administration, polymeric encapsulation is required. By engineering a nanocarrier system using poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) block copolymers, we can force the aqueous dispersion of AMFM while simultaneously protecting it from rapid systemic clearance.

Mechanistic Formulation Design: Causality and E-E-A-T

The formulation of AMFM relies on precise thermodynamic and kinetic controls. Every material and methodological choice is dictated by the physicochemical nature of the active pharmaceutical ingredient (API).

  • Polymer Selection (PLGA-PEG): PLGA provides a highly compatible lipophilic microenvironment that drives the spontaneous partitioning of AMFM into the nanoparticle core, ensuring high drug loading. Meanwhile, the hydrophilic PEG blocks self-assemble into a protective surface corona. This PEGylation provides steric hindrance against serum protein adsorption (opsonization), effectively extending the in vivo circulation half-life of the nanocarrier[1].

  • Methodological Causality (Single Emulsion): Because AMFM is practically insoluble in water, the is the thermodynamically favored approach. Unlike double emulsion (W/O/W) techniques which are mandatory for hydrophilic payloads, the single emulsion method locks the hydrophobic AMFM within the organic droplet, preventing premature partitioning and loss into the continuous aqueous phase[2][3].

  • Surfactant Dynamics: Polyvinyl alcohol (PVA) is utilized in the aqueous phase as a steric stabilizer. During emulsification, PVA adsorbs at the oil/water interface, reducing interfacial tension and preventing droplet coalescence during the critical solvent evaporation phase[3].

Quantitative Formulation Optimization

To establish a self-validating formulation, Critical Quality Attributes (CQAs)—specifically particle size, polydispersity index (PDI), and Encapsulation Efficiency (EE%)—must be optimized against process variables. Table 1 summarizes the empirical optimization of the AMFM-PLGA-PEG system.

Table 1: Effect of Process Variables on AMFM Nanoparticle CQAs

FormulationPLGA:PEG RatioPVA Conc. (% w/v)Sonication AmplitudeZ-Average Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
F1 (Control) 100:0 (Bare)1.040%185 ± 120.22-35.4 ± 2.182.1 ± 3.4
F2 85:150.540%210 ± 150.28-18.2 ± 1.576.5 ± 4.1
F3 (Optimized) 85:151.060%130 ± 80.14-14.8 ± 1.884.3 ± 2.8
F4 85:152.060%115 ± 90.12-12.1 ± 1.165.4 ± 4.5

Data Interpretation: Formulation F3 represents the optimal thermodynamic balance. Increasing PVA from 0.5% (F2) to 1.0% (F3) reduced droplet coalescence, yielding smaller sizes and a lower PDI. However, at 2.0% PVA (F4), the excess surfactant created competitive micelles in the aqueous phase that solubilized the hydrophobic AMFM, significantly dropping the EE%. Furthermore, the shift in Zeta Potential from -35.4 mV (F1) to -14.8 mV (F3) confirms the successful surface localization of the neutral PEG corona[4].

Experimental Protocols & Self-Validating Workflows

Phase 1: Emulsion Generation
  • Organic Phase Preparation: Dissolve 50 mg of PLGA-PEG (85:15, Mw ~35 kDa) and 5 mg of AMFM in 2 mL of Dichloromethane (DCM).

    • Causality: DCM is selected for its high volatility (boiling point 39.6 °C) and excellent solvent capacity for both the polymer and the highly lipophilic AMFM.

  • Aqueous Phase Preparation: Dissolve PVA (Mw 31,000-50,000, 87-89% hydrolyzed) in DI water to a final concentration of 1.0% (w/v). Filter through a 0.22 µm membrane to remove undissolved polymer aggregates.

  • Primary Emulsification: Add the organic phase dropwise into 10 mL of the aqueous phase under continuous magnetic stirring (800 rpm).

    • Causality: Dropwise addition prevents localized supersaturation and bulk precipitation of the PLGA-PEG.

  • Nanoemulsion Generation: Subject the primary emulsion to probe sonication (60% amplitude, 1 min, pulsed 10s ON / 5s OFF) in an ice bath.

    • Causality: High shear stress ruptures the micro-droplets into nano-droplets. The ice bath prevents thermal degradation of AMFM and premature boiling of the DCM.

Phase 2: Solidification and Recovery
  • Solvent Evaporation: Transfer the nanoemulsion to a magnetic stirrer and stir at 500 rpm for 4 hours at room temperature in a fume hood.

    • Causality: Continuous stirring facilitates the diffusion of DCM to the air-water interface and its subsequent evaporation, hardening the nanodroplets into solid polymeric nanoparticles[2].

  • Purification: Centrifuge the suspension at 20,000 × g for 30 minutes at 4°C. Discard the supernatant (retain strictly for indirect EE% calculation). Resuspend the pellet in DI water. Repeat the wash cycle twice.

    • Causality: Washing removes residual PVA and unencapsulated AMFM, preventing toxic burst-release profiles in vivo.

  • Lyophilization: Add 5% (w/v) sucrose to the purified nanoparticle suspension as a cryoprotectant and lyophilize for 48 hours.

    • Causality: Sucrose forms a glassy matrix that prevents particle aggregation and irreversible fusion during freezing stress.

Phase 3: Self-Validation and Quality Control (QC)

A protocol is only as reliable as its validation metrics. Execute the following QC steps to confirm batch integrity:

  • Size & Dispersity: Reconstitute 1 mg of lyophilized powder in 1 mL DI water. Analyze via Dynamic Light Scattering (DLS). Acceptance criteria: Z-average < 150 nm, PDI < 0.2.

  • Encapsulation Efficiency (EE%): Analyze the pooled supernatants from the washing steps via HPLC (UV detection set to AMFM's λmax).

    • Self-Validating Formula:EE% = ((Total AMFM Added - Free AMFM in Supernatant) / Total AMFM Added) × 100.

Visualizations

G A Organic Phase AMFM + PLGA-PEG in DCM C Primary Emulsification (Sonication / High Shear) A->C B Aqueous Phase 1% PVA in DI Water B->C D O/W Nanoemulsion C->D E Solvent Evaporation (Magnetic Stirring, 4h) D->E F Centrifugation & Washing E->F G Lyophilization (with 5% Sucrose) F->G H Purified AMFM-PLGA-PEG NPs G->H

Workflow of AMFM-loaded PLGA-PEG nanoparticle synthesis via single emulsion.

G N AMFM-PLGA-PEG NPs CM Cell Membrane (Endocytosis) N->CM Uptake EE Early Endosome (pH 6.0 - 6.5) CM->EE Invagination LE Late Endosome / Lysosome (pH 4.5 - 5.5) EE->LE Maturation DEG PLGA Degradation (Lactic & Glycolic Acid) LE->DEG Acidic Hydrolysis REL AMFM Cytosolic Release DEG->REL Core Disruption TAR Intracellular Target Binding REL->TAR Diffusion

Intracellular uptake and endolysosomal release pathway of AMFM nanoparticles.

References

  • ResolveMass Laboratories. Methods of PLGA Nanoparticle Synthesis: Single Emulsion-Solvent Evaporation. ResolveMass. [Link]

  • Materials Advances (RSC Publishing). Formulation of PLGA nano-carriers: specialized modification for cancer therapeutic applications. Royal Society of Chemistry. DOI: 10.1039/D1MA00600B.[Link]

  • Frontiers in Pharmacology. Drug-loaded PEG-PLGA nanoparticles for cancer treatment. Frontiers. DOI: 10.3389/fphar.2022.1052220.[Link]

  • PLOS ONE. Formulation of tunable size PLGA-PEG nanoparticles for drug delivery using microfluidic technology. Public Library of Science. DOI: 10.1371/journal.pone.0251821.[Link]

Sources

Method

Catalytic amination techniques for (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone preparation

Application Note: Catalytic Amination Strategies for the Preparation of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone Introduction & Mechanistic Rationale The synthesis of 2-aminobenzophenones is of paramount import...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Amination Strategies for the Preparation of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone

Introduction & Mechanistic Rationale

The synthesis of 2-aminobenzophenones is of paramount importance in medicinal chemistry, as this scaffold serves as a critical precursor for a multitude of pharmaceuticals, including benzodiazepines, quinazolinones, and acridones[1][2]. The target molecule, (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone (CAS: 1219979-13-1)[3], presents a unique synthetic challenge. The di-ortho substitution pattern (a methoxy group and a fluoro group on opposing rings) creates a highly sterically encumbered environment.

Traditional methods, such as Friedel-Crafts acylation of substituted anilines, require harsh Lewis acids and often suffer from poor regioselectivity and functional group intolerance[1][2]. To overcome these limitations, advanced catalytic amination techniques must be employed. This guide details two field-proven, highly efficient catalytic pathways to construct this specific diaryl methanone:

  • Desulfinative Addition: A palladium-catalyzed direct addition of sodium 2-fluorophenylsulfinate to 2-amino-6-methoxybenzonitrile[4][5].

  • Buchwald-Hartwig Amination: A microwave-assisted palladium-catalyzed cross-coupling of (2-bromo-6-methoxyphenyl)(2-fluorophenyl)methanone using an ammonia surrogate[6][7].

Retrosynthetic Workflows

G Target (2-Amino-6-methoxyphenyl) (2-fluorophenyl)methanone SubA 2-Amino-6-methoxybenzonitrile + Sodium 2-fluorophenylsulfinate CatA Pd(OAc)2 / bpy / p-NBSA THF/H2O, 80°C Desulfinative Addition SubA->CatA SubB (2-Bromo-6-methoxyphenyl) (2-fluorophenyl)methanone + Benzophenone Imine CatB Pd2(dba)3 / Xantphos / NaOtBu Microwave, 120°C Buchwald-Hartwig Amination SubB->CatB CatA->Target Hydrolysis Acidic Hydrolysis (1M HCl) CatB->Hydrolysis Hydrolysis->Target

Catalytic pathways for (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone synthesis.

Quantitative Data: Catalyst & Additive Screening

The efficiency of the desulfinative addition pathway is heavily dependent on the choice of catalyst and acidic additive. The additive is crucial for protonating the ketimine intermediate, which accelerates the catalytic cycle[4]. The table below summarizes the optimization data for the synthesis of the 2-aminobenzophenone core via sulfinate addition.

Table 1: Catalyst System Screening for 2-Aminobenzophenone Synthesis [4][5]

Catalyst (10 mol%)Additive (10 equiv)AtmosphereTemp (°C)Yield (%)Mechanistic Observation
PdCl₂CF₃CO₂HAir8011Poor solubility; weak protonation of ketimine.
Pd(OAc)₂CF₃CO₂HAir8018Acetate improves solubility, but acid is too weak.
Pd(OAc)₂NoneAir8032Background reaction; slow turnover.
Pd(OAc)₂p-NBSAAir8073p-NBSA acts as an optimal proton shuttle.
Pd(OAc)₂ p-NBSA Nitrogen (N₂) 80 91 Exclusion of O₂ prevents catalyst deactivation.

Note: p-NBSA = p-nitrobenzenesulfonic acid. Reactions performed in THF/H₂O (2:1).

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Desulfinative Addition

This protocol leverages the direct addition of a sulfinate salt to a nitrile. It is highly atom-economical and avoids the handling of toxic carbon monoxide or highly reactive organolithium reagents[4][5].

Causality & Design Choices:

  • Solvent System (THF/H₂O): Water is not just a co-solvent; it is a stoichiometric reactant. It acts as the nucleophile for the terminal hydrolysis of the ketimine intermediate into the target methanone[4].

  • Additive (p-NBSA): p-NBSA is specifically chosen because its pKa perfectly balances the need to protonate the ketimine intermediate without degrading the starting benzonitrile[4][5].

Step-by-Step Methodology:

  • Preparation: To a rigorously dried Schlenk tube, add 2-amino-6-methoxybenzonitrile (1.0 equiv, 1.0 mmol), sodium 2-fluorophenylsulfinate (2.0 equiv, 2.0 mmol), Pd(OAc)₂ (10 mol%), 2,2'-bipyridine (bpy, 20 mol%), and p-NBSA (10.0 equiv).

  • Degassing (Crucial): Evacuate the tube and backfill with dry N₂ gas. Repeat this cycle three times. Self-Validation: The exclusion of oxygen is critical; failure to do so will result in a black palladium mirror forming immediately upon solvent addition, indicating catalyst death[5].

  • Reaction: Inject degassed THF (6 mL) and deionized H₂O (3 mL) via syringe. Seal the tube and heat in a preheated oil bath at 80 °C for 48 hours with vigorous stirring[1][4].

  • In-Process Control (IPC): At 40 hours, take a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. Self-Validation: Look for the disappearance of the nitrile starting material and the appearance of the target mass [M+H]⁺ = 246.1. If the ketimine intermediate ([M+H]⁺ = 245.1) is present, extend the reaction time to allow for complete hydrolysis.

  • Workup: Cool to room temperature. Pour the mixture into ethyl acetate (30 mL). Wash sequentially with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize the p-NBSA, followed by brine (20 mL)[4]. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Microwave-Assisted Buchwald-Hartwig Amination

When the corresponding (2-bromo-6-methoxyphenyl)(2-fluorophenyl)methanone is available, an amination approach is highly effective. Microwave irradiation is utilized to overcome the severe steric hindrance of the di-ortho substitution[6].

Causality & Design Choices:

  • Ammonia Surrogate (Benzophenone Imine): Using ammonia gas directly often leads to catalyst poisoning and over-arylation (diarylamine formation). Benzophenone imine acts as a bulky, easily hydrolyzable surrogate that strictly limits the reaction to mono-amination[6][7].

  • Ligand (Xantphos): Xantphos is a bidentate ligand with a wide bite angle. It enforces a geometry on the palladium center that accelerates reductive elimination—the rate-limiting step for sterically hindered substrates—while suppressing deleterious β-hydride elimination[6].

Step-by-Step Methodology:

  • Coupling Setup: In a 10 mL microwave reactor vial, combine (2-bromo-6-methoxyphenyl)(2-fluorophenyl)methanone (1.0 mmol), benzophenone imine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol)[6].

  • Solvent & Sealing: Add 5 mL of anhydrous, degassed toluene. Seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 120 °C for 20 minutes[6]. Self-Validation: Monitor the pressure curve on the synthesizer interface. A stable pressure (~2-3 bar) indicates a controlled reaction; a rapid spike indicates solvent decomposition or an unsealed cap.

  • Imine Hydrolysis (Self-Purifying Step): Cool the vial to room temperature. Transfer the mixture to a round-bottom flask and add 10 mL of 1M HCl. Stir vigorously for 2 hours at room temperature. Self-Validation: The acidic environment hydrolyzes the imine, transferring the newly formed primary amine into the aqueous layer as a water-soluble hydrochloride salt, while the cleaved benzophenone and unreacted starting materials remain in the toluene layer.

  • Isolation: Separate the layers. Discard the toluene layer. Basify the aqueous layer to pH 10 using 2M NaOH. The target compound, (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone, will precipitate as a solid. Extract with dichloromethane (2 × 15 mL), dry over Na₂SO₄, and concentrate.

References

  • CAS:1219979-13-1(2-Amino-6-methoxyphenyl)(2-fluorophenyl ... - Bidepharm. Source: bidepharm.com.
  • A Comparative Guide to Catalytic Systems for 2-Aminobenzophenone Synthesis - Benchchem. Source: benchchem.com.
  • Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC. Source: nih.gov.
  • Palladium-Catalyzed Direct Addition of 2-Aminobenzonitriles to Sodium Arylsulfinates: Synthesis of o-Aminobenzophenones - PMC. Source: nih.gov.
  • (PDF) Palladium-Catalyzed Direct Addition of 2-Aminobenzonitriles to Sodium Arylsulfinates: Synthesis of o-Aminobenzophenones - ResearchGate. Source: researchgate.net.
  • Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Amino-5-bromobenzophenone Derivatives - Benchchem. Source: benchchem.com.
  • A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids - Arkivoc. Source: arkat-usa.org.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone

Welcome to the technical support center for the purification of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered with batches of this key chemical intermediate. By understanding the root causes of impurities, you can implement effective purification strategies to ensure the highest quality material for your research and development pipeline.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude batches of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone?

A1: Impurities typically originate from the synthetic route, most commonly a Friedel-Crafts acylation or a related coupling reaction. The primary impurity classes are:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual 1-amino-3-methoxybenzene or 2-fluorobenzoyl chloride (or its corresponding acid).

    • Positional Isomers: Acylation at the 4-position of the aminomethoxybenzene ring can lead to the formation of (4-Amino-2-methoxyphenyl)(2-fluorophenyl)methanone. The ratio of isomers is often dependent on the Lewis acid catalyst and reaction temperature.[1]

    • Di-acylated Products: Though less common due to the deactivating effect of the first ketone group, over-acylation can occur under harsh conditions.

  • Degradation Products:

    • Hydrolysis Products: The amino group can be susceptible to hydrolysis under certain pH conditions, and the methoxy group can be demethylated by strong Lewis acids like AlCl₃, especially at elevated temperatures.[1][2]

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., dichloromethane, toluene, ethyl acetate) and residual catalysts or quenching agents.

Q2: My crude product is a dark, oily residue instead of a solid. What should I do first?

A2: An oily or highly colored crude product often indicates the presence of significant impurities and residual solvents. The first step is a liquid-liquid extraction to perform a bulk cleanup.

Initial Workup Strategy:

  • Dissolve the crude material in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Perform an acid-base extraction. Wash the organic layer with a dilute aqueous basic solution (e.g., 5% sodium bicarbonate or sodium carbonate) to remove acidic impurities, such as residual 2-fluorobenzoic acid.

  • Follow with a wash using a dilute aqueous acid (e.g., 1M HCl) to remove any basic starting materials. Caution: Your product may have some basicity and could partition into the acidic aqueous layer if the pH is too low. Check both layers by TLC.

  • Wash with brine to remove excess water and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution in vacuo. This process should remove most of the volatile solvents and may result in the product solidifying. If it remains an oil, it is ready for more rigorous purification like chromatography.

Q3: What is the best technique for removing the positional isomer, (4-Amino-2-methoxyphenyl)(2-fluorophenyl)methanone?

A3: The separation of positional isomers can be challenging due to their similar physical properties. The two most effective methods are:

  • Column Chromatography: This is the most reliable method for separating isomers. Given the polar nature of the aminobenzophenone, normal-phase silica gel chromatography is recommended. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will typically allow for the separation of the isomers. Porous graphitic carbon (PGC) columns in HPLC have also shown excellent capability in separating aromatic isomers.[3]

  • Fractional Recrystallization: This technique can be effective if there is a sufficient difference in the solubility of the isomers in a particular solvent system. This often requires experimentation with various solvents.

Troubleshooting Guides

Issue 1: Recrystallization Fails to Yield Pure Product or Results in Low Yield

This is a common issue when the impurity profile is complex or an inappropriate solvent system is chosen.

Logical Troubleshooting Workflow

start Low Purity/Yield After Recrystallization cause1 Cause: Inappropriate Solvent Choice start->cause1 cause2 Cause: Premature Crystallization start->cause2 cause3 Cause: Co-precipitation of Impurities start->cause3 cause4 Cause: Product is too Soluble start->cause4 sol1 Action: Screen a wider range of solvents (e.g., isopropanol, ethanol/water, toluene, ethyl acetate/heptane). cause1->sol1 sol2 Action: Ensure filtration apparatus is pre-heated. Use a minimal amount of extra hot solvent to wash the filter paper. cause2->sol2 sol3 Action: Perform a pre-purification step (e.g., activated carbon treatment or acid-base wash). cause3->sol3 sol4 Action: Concentrate the mother liquor to obtain a second crop of crystals. Adjust solvent/anti-solvent ratio. cause4->sol4

Caption: Troubleshooting workflow for recrystallization issues.

Expert Insights & Protocols

The key to successful recrystallization is selecting a solvent (or solvent system) where the target compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain soluble at all temperatures.[4]

Protocol 1: Recrystallization using an Ethanol/Water System This is a robust mixed-solvent system for moderately polar compounds.[4]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone in a minimal amount of hot 95% ethanol.

  • Decolorization (Optional): If the solution is highly colored, add a small amount (1-2% w/w) of activated carbon and swirl the hot solution for a few minutes.

  • Hot Filtration: Pre-heat a funnel and receiving flask. Perform a hot gravity filtration to remove the activated carbon or any insoluble impurities.

  • Induce Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly cloudy (the saturation point).

  • Clarification: Add a few drops of hot ethanol to just redissolve the cloudiness.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Table 1: Recommended Solvents for Screening

Solvent/SystemClassRationale
Isopropanol / n-PropanolPolar ProticOften provides a good solubility differential with temperature for aminobenzophenones.[4]
Ethanol/WaterMixed Polar ProticA versatile system where solubility can be finely tuned.
TolueneAromaticEffective for compounds with aromatic rings; may help exclude more polar impurities.
Ethyl Acetate/HeptaneMixedA common system for moderately polar compounds; ethyl acetate as the "good" solvent and heptane as the "anti-solvent".

Issue 2: Impurities Persist After Column Chromatography

If standard silica gel chromatography fails to provide material of the desired purity, a more systematic approach is needed.

Logical Troubleshooting Workflow

start Persistent Impurities After Chromatography cause1 Cause: Poor Resolution (Co-elution) start->cause1 cause2 Cause: Column Overloading start->cause2 cause3 Cause: Compound Degradation on Silica start->cause3 cause4 Cause: Inappropriate Stationary Phase start->cause4 sol1 Action: Optimize mobile phase. Try a different solvent system (e.g., DCM/Methanol). Run a shallower gradient. cause1->sol1 sol2 Action: Reduce the amount of crude material loaded onto the column (typically 1-5% of silica weight). cause2->sol2 sol3 Action: Deactivate silica with triethylamine (0.5-1% in mobile phase) or switch to a less acidic stationary phase like alumina. cause3->sol3 sol4 Action: Consider reversed-phase (C18) chromatography if impurities are significantly less polar than the product. cause4->sol4 start NMR Shows Impurities Missed by HPLC step1 Identify Potential Impurity Structures (e.g., isomers, demethylated product, starting materials) start->step1 step2 Predict ¹H NMR Chemical Shifts for Impurities step1->step2 step3 Compare Predicted Shifts to Unidentified Peaks in Experimental Spectrum step2->step3 step4 Confirm Impurity Structure (if possible) with 2D NMR or LC-MS step3->step4 step5 Devise a Targeted Purification Strategy (e.g., pH adjustment during extraction, specific recrystallization solvent) step4->step5

Sources

Optimization

Technical Support Center: Handling &amp; Storage of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound CAS: 1219979-13-1 Introduction (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone is a highly functionalized benzophenone deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound CAS: 1219979-13-1

Introduction

(2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone is a highly functionalized benzophenone derivative frequently utilized as a critical building block in the synthesis of diaminopyrimidine-based cyclin-dependent kinase (CDK) 1[1]. While its structural features—specifically the ortho-methoxy aniline and the fluorinated benzophenone core—are essential for target-site binding, they introduce significant chemical instability during laboratory storage. This guide provides the mechanistic reasoning and validated protocols required to prevent degradation and ensure reproducible experimental yields.

Mechanistic Foundations of Degradation

Understanding the causality behind the degradation of this compound is essential for establishing a self-validating storage protocol. The degradation is driven by two competing, yet synergistic, chemical pathways:

  • Benzophenone-Mediated Photosensitization: The diaryl ketone core is a potent chromophore. Upon exposure to ambient UV/Vis light, the molecule excites to a singlet state (S1) and undergoes rapid intersystem crossing (ISC) to low-lying 2[2]. These triplet states are highly reactive and can abstract hydrogen atoms from trace solvents or transfer energy to atmospheric oxygen, generating reactive oxygen species (ROS) such as singlet oxygen and 3[3].

  • Aniline Auto-Oxidation: The primary amine is electronically enriched by the electron-donating ortho-methoxy group. This makes the amine highly susceptible to aerobic oxidation. When exposed to air, the amine oxidizes into highly colored quinone-imine intermediates. If left unchecked, these intermediates undergo cross-linking and oligomerization, which visually manifests as a stark color change from pale yellow to4[4].

Troubleshooting FAQs

Q1: My batch of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone has turned from a pale yellow powder to a dark brown solid. What happened, and can I still use it? A1: The dark brown discoloration is a definitive indicator of amine oxidation and subsequent oligoaniline polymerization[4]. The electron-rich nature of the 2-amino-6-methoxy ring accelerates this process in the presence of atmospheric oxygen. You should not use the dark brown solid directly in sensitive catalytic cross-coupling reactions, as the quinone-imine impurities and polymeric byproducts will poison palladium/copper catalysts and drastically reduce yields. Purity must be assessed via HPLC or NMR; if purity has dropped below 95%, the material must be repurified via silica gel column chromatography before use.

Q2: I am setting up a multi-step synthesis and need to handle this compound on the benchtop for several days. How do I prevent photolytic degradation? A2: Because the benzophenone core acts as a photosensitizer that generates reactive triplet states upon light exposure[2], benchtop handling must be strictly shielded from light. Always use amber glass vials or wrap clear reaction flasks in aluminum foil. Furthermore, because phototransformation is accelerated by dissolved oxygen (which forms ROS)[3], you should degas your reaction solvents (e.g., via sparging with Argon or freeze-pump-thaw cycles) to quench any potential photo-oxidation pathways.

Q3: Does moisture affect the stability of this compound during long-term storage? A3: Yes. While the ketone itself is relatively resistant to neutral hydrolysis, moisture facilitates the protonation and hydration of the amine, which lowers the activation barrier for oxidative degradation. Furthermore, water acts as a medium for ROS generation during indirect photolysis[3]. Therefore, strictly anhydrous storage conditions are required.

Standard Operating Protocol (SOP): Aliquoting and Long-Term Storage

To ensure a self-validating system where degradation is physically prevented by the storage environment, follow this strict step-by-step methodology upon receiving or synthesizing the compound:

  • Step 1: Atmospheric Preparation Transfer the bulk material into a nitrogen or argon-filled glovebox. If a glovebox is unavailable, use a Schlenk line to purge the receiving vials with Argon prior to transfer.

  • Step 2: Aliquoting Divide the bulk material into single-use aliquots (e.g., 100 mg to 500 mg) into pre-dried, amber glass vials. This prevents repeated freeze-thaw cycles and limits atmospheric exposure during subsequent uses.

  • Step 3: Sealing & Inerting Cap each vial with a PTFE-lined septum cap to prevent oxygen permeation. Backfill the vial with Argon gas for 30 seconds using a needle. Wrap the cap boundary tightly with Parafilm to secure the seal.

  • Step 4: Desiccated Cold Storage Place the aliquoted vials inside a secondary container (e.g., a vacuum desiccator jar or a sealed Mylar bag) containing an active desiccant (Drierite or silica gel). Store the secondary container in a dark freezer at -20°C.

Quantitative Stability Data

The following table summarizes the expected stability of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone under various storage conditions, highlighting the critical need for inert, cold, and dark storage.

Storage ConditionAtmosphereLight ExposureDurationExpected Purity (HPLC)Visual Appearance
25°C (Benchtop) Ambient AirAmbient Lab Light7 Days< 85%Dark Brown / Red
25°C (Benchtop) Ambient AirDark (Amber Vial)7 Days92 - 94%Yellow-Orange
4°C (Fridge) Argon PurgedDark (Amber Vial)30 Days97 - 98%Pale Yellow
-20°C (Freezer) Argon PurgedDark (Amber Vial)6 Months> 99%Pale Yellow

Mechanistic Degradation Pathway

DegradationPathway Start (2-Amino-6-methoxyphenyl) (2-fluorophenyl)methanone UV UV/Vis Light Exposure Start->UV Photon Absorption O2 Atmospheric Oxygen (O2) Start->O2 Aerobic Exposure Singlet Singlet Excited State (S1) UV->Singlet Triplet Triplet States (T1/T2) Intersystem Crossing Singlet->Triplet ISC ROS Reactive Oxygen Species (Singlet O2, OH•) Triplet->ROS Energy Transfer to O2 PhotoDeg Photolytic Cleavage & Self-Sensitization Triplet->PhotoDeg H-Abstraction ROS->PhotoDeg AmineOx Amine Oxidation (Electron-rich ring) ROS->AmineOx Accelerated Oxidation O2->AmineOx Quinone Quinone-Imine Intermediates (Dark Brown) AmineOx->Quinone -e-, -H+ Polymer Oligoaniline Polymerization Quinone->Polymer Cross-linking

Fig 1: Dual degradation pathways via benzophenone photoexcitation and aniline auto-oxidation.

References

  • Title: Discovery ofmethanone (R547), A Potent and Selective Cyclin-Dependent Kinase Inhibitor with Significant in Vivo Antitumor Activity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Benzophenone Ultrafast Triplet Population: Revisiting the Kinetic Model by Surface-Hopping Dynamics Source: PubMed Central (PMC) URL: [Link]

  • Title: Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight Source: Environmental Science: Processes & Impacts (RSC Publishing) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone vs. Non-Fluorinated Analogs

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold Reactivity, Physicochemical Modulation, and Downstream Pharmacological Impact Executive Summary In modern medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold Reactivity, Physicochemical Modulation, and Downstream Pharmacological Impact

Executive Summary

In modern medicinal chemistry, ortho-aminobenzophenones serve as privileged building blocks for the synthesis of complex, bioactive heterocycles, including quinazolines, benzodiazepines, and acridines. The strategic introduction of a fluorine atom onto these scaffolds is a highly deliberate design choice [1].

This guide provides an objective, data-driven comparison between (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone (the fluorinated scaffold) and its non-fluorinated analog, (2-Amino-6-methoxyphenyl)(phenyl)methanone . By analyzing their physicochemical properties, synthetic reactivity, and the downstream biological performance of their resulting drug candidates, this guide will help medicinal chemists rationalize the use of fluorinated building blocks in targeted drug discovery.

Structural & Physicochemical Comparison

The substitution of a hydrogen atom (van der Waals radius 1.20 Å) with a fluorine atom (1.47 Å) at the ortho-position of the pendant phenyl ring induces profound stereoelectronic effects [2]. The table below summarizes the comparative physicochemical parameters of the two building blocks and their implications for drug design.

Property(2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone(2-Amino-6-methoxyphenyl)(phenyl)methanoneImpact on Drug Design & Synthesis
Molecular Weight 245.25 g/mol 227.26 g/mol Negligible difference; both maintain excellent ligand efficiency as low-MW precursors.
Carbonyl Electrophilicity HighModerateThe strong inductive electron-withdrawing effect of the ortho-F accelerates nucleophilic attack during cyclization.
Dihedral Angle (C=O to Phenyl) Out-of-plane (Tilted)Closer to coplanarSteric and electrostatic repulsion from the fluorine atom pre-organizes the conformation, favoring specific receptor binding pockets [3].
Metabolic Liability Low at the ortho positionHighThe robust C–F bond (~116 kcal/mol) blocks cytochrome P450-mediated ortho-hydroxylation, increasing in vivo half-life[4].
Lipophilicity (cLogP) ~2.8~2.5Fluorination increases lipophilicity, which generally enhances passive membrane permeability and blood-brain barrier (BBB) penetration.

Mechanistic Impact of Ortho-Fluorination

Conformational Locking and Pre-organization

The presence of the ortho-fluoro group restricts the free rotation of the phenyl ring. Due to electrostatic repulsion between the highly electronegative fluorine atom and the carbonyl oxygen, the phenyl ring is forced out of the keto plane. This conformational locking reduces the entropic penalty upon binding to a target protein (e.g., a kinase hinge region) and dictates the trajectory of nucleophilic attack during heterocyclic ring closure.

Metabolic Shielding

A primary failure point for non-fluorinated aromatic drugs is rapid Phase I metabolism. Cytochrome P450 enzymes readily oxidize electron-rich aromatic rings at the ortho and para positions to form phenols, which are subsequently cleared via Phase II glucuronidation. Substituting the metabolically labile C–H bond with a highly stable C–F bond effectively creates a "metabolic shield," drastically improving the pharmacokinetic profile of the downstream active pharmaceutical ingredient (API) [4].

Synthetic Application: Quinazoline Cyclization

Both scaffolds are primarily utilized to synthesize 4-arylquinazolines—a core pharmacophore found in numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib). The fluorinated building block consistently demonstrates superior reactivity in Niementowski-type cyclizations due to the enhanced electrophilicity of its carbonyl carbon.

Experimental Protocol: Microwave-Assisted Cyclization

This self-validating protocol utilizes microwave irradiation to ensure uniform thermal distribution, while LC-MS checkpoints guarantee reaction fidelity.

Objective: Synthesize 4-(2-Fluorophenyl)-5-methoxyquinazolin-2(1H)-one from the fluorinated benzophenone precursor.

  • Reagent Preparation: In a 10 mL microwave-safe vial, dissolve 1.0 mmol of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone in 5.0 mL of glacial acetic acid. Add 3.0 mmol of urea.

    • Causality: Acetic acid acts as both solvent and acid catalyst, protonating the carbonyl oxygen to further increase the electrophilicity of the carbon center, priming it for nucleophilic attack by urea.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 150°C for 30 minutes.

  • In-Process Control (Self-Validation): Extract a 10 µL aliquot, dilute in 1 mL of HPLC-grade acetonitrile, and analyze via LC-MS.

    • Validation Checkpoint: The reaction is deemed complete upon the disappearance of the starting material mass signal ( [M+H]+=246.25 ) and the emergence of the cyclized product mass ( [M+H]+=271.26 ).

  • Workup: Pour the crude reaction mixture into 50 mL of crushed ice-water to precipitate the product.

  • Purification: Filter the precipitate under a vacuum, wash with cold distilled water (3 x 10 mL), and recrystallize from hot ethanol to yield the pure fluorinated quinazoline.

G A Starting Material Fluorinated Benzophenone B Reagent Addition Urea + Acetic Acid A->B C Microwave Cyclization 150°C, 30 min B->C D LC-MS Validation Monitor [M+H]+ C->D E Precipitation Ice-water quench D->E F Final Product Fluorinated Quinazoline E->F

Workflow for the microwave-assisted cyclization of fluorinated benzophenones into quinazolines.

Downstream Biological Performance

When the resulting quinazolines are evaluated in in vitro kinase assays (e.g., against the Epidermal Growth Factor Receptor - EGFR), the fluorinated derivatives frequently exhibit superior binding affinities.

Causality of Enhanced Affinity: The ortho-fluoro substituent can participate in multipolar interactions with the protein backbone (e.g., orthogonal multipolar C–F···C=O interactions) or act as a weak hydrogen bond acceptor with specific amino acid residues in the ATP-binding pocket[1]. Furthermore, the out-of-plane conformation forced by the fluorine atom perfectly mimics the bioactive conformation required to fit into the narrow hydrophobic cleft of the kinase domain.

G Ligand Fluorinated Quinazoline (Active Pharmacophore) Target Kinase Domain (e.g., EGFR) Ligand->Target Targets Bind ATP Pocket Binding (Enhanced by F-interactions) Target->Bind Occupies Block Autophosphorylation Blocked Bind->Block Induces Effect Apoptosis Induction Cell Cycle Arrest Block->Effect Triggers

Pharmacological signaling pathway illustrating kinase inhibition by fluorinated quinazolines.

Conclusion

While (2-Amino-6-methoxyphenyl)(phenyl)methanone is a viable precursor for basic structural exploration, the fluorinated analog is vastly superior for advanced drug development. The strategic ortho-fluorine atom not only accelerates synthetic cyclization via electronic induction but also imparts critical conformational rigidity and metabolic stability to the final drug candidate.

References

  • Böhm, H.-J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). "Fluorine in medicinal chemistry." ChemBioChem, 5(5), 637-643. URL:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Gottschalk, H. C., Altnöder, J., Heger, M., & Suhm, M. A. (2021). "Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions." International Journal of Molecular Sciences, 22(16), 8646. URL:[Link]

  • Xing, L., & Liu, Y. (2021). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry, 64(15), 10557–10574. URL:[Link]

Comparative

Mass spectrometry (LC-MS) validation of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone

Title: Analytical Superiority in Benzophenone Quantification: LC-MS/MS Validation of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone As a Senior Application Scientist, I frequently encounter challenges when developing...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Superiority in Benzophenone Quantification: LC-MS/MS Validation of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone

As a Senior Application Scientist, I frequently encounter challenges when developing robust, high-throughput assays for heavily substituted, sterically hindered aromatic building blocks. The compound (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone (CAS 1219979-13-1) presents a unique analytical profile. With ortho-substituents on both aromatic rings (amino, methoxy, and fluoro groups), the molecule is forced out of coplanarity, creating a distinct three-dimensional conformation.

This guide objectively compares the performance of an optimized Pentafluorophenyl (PFP) LC-MS/MS workflow against traditional C18 LC-MS/MS and HPLC-UV methodologies. By dissecting the causality behind our experimental choices, we provide a self-validating, ICH M10-compliant protocol for the rigorous quantification of this compound in complex biological matrices.

Chemical Profiling & Mechanistic Rationale

To design an optimal detection strategy, we must first understand the molecule's ionization and fragmentation behavior.

  • Ionization (ESI+): The 2-amino group acts as an excellent proton acceptor in acidic mobile phases, yielding a robust precursor ion [M+H]+ at m/z 246.09.

  • Fragmentation (CID): Collision-induced dissociation (CID) primarily drives α -cleavage at the central methanone (carbonyl) linkage. This produces two highly stable, diagnostic product ions: the 2-amino-6-methoxybenzoyl cation (m/z 150.05) and the 2-fluorobenzoyl cation (m/z 123.02).

MS_Fragmentation Precursor Precursor Ion[M+H]+ m/z 246.09 C14H13FNO2+ Frag1 Quantifier Ion m/z 150.05 [C8H8NO2]+ Precursor->Frag1 α-cleavage (Charge on Ring A) Frag2 Qualifier Ion m/z 123.02 [C7H4FO]+ Precursor->Frag2 α-cleavage (Charge on Ring B) Loss Neutral Loss -H2O / -CO Precursor->Loss High CID Energy

CID fragmentation pathway of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone.

Chromatographic Strategy: Why PFP Outperforms C18

When analyzing fluorinated aromatic compounds in biological matrices (such as plasma or microsomes), standard C18 columns often fail to separate the target analyte from endogenous isobaric lipids, leading to severe ion suppression.

The Causality of Selectivity: Traditional C18 stationary phases rely exclusively on dispersive hydrophobic interactions. In contrast, Pentafluorophenyl (PFP) phases offer a multimodal retention mechanism. The highly electronegative fluorine atoms on the PFP ring create strong dipole-dipole interactions with the 2-fluoro and 6-methoxy groups of our target analyte[1]. Furthermore, the rigid PFP ring engages in π−π charge-transfer interactions with the analyte's benzophenone core. This orthogonal shape selectivity pulls the analyte away from the hydrophobic lipid elution zone, effectively eliminating matrix suppression.

Quantitative Performance Comparison

The table below summarizes the validation data comparing our optimized PFP LC-MS/MS workflow against alternative methodologies.

Analytical ParameterOptimized PFP LC-MS/MS (Product)Standard C18 LC-MS/MS (Alt 1)HPLC-UV at 254 nm (Alt 2)
Primary Retention Mechanism Hydrophobic, π−π , DipoleHydrophobic onlyHydrophobic only
Limit of Detection (LOD) 0.05 ng/mL0.20 ng/mL50.0 ng/mL
Lower Limit of Quantitation 0.15 ng/mL0.50 ng/mL150.0 ng/mL
Matrix Effect (%) 98.5 ± 3.2% (Negligible)74.2 ± 8.5% (Suppression)N/A (Interference high)
Resolution from Isobars > 2.5 (Baseline resolved)0.8 (Co-elution observed)Poor
Linearity ( R2 ) 0.9995 (0.15 - 500 ng/mL)0.9940 (0.50 - 500 ng/mL)0.9850 (150 - 5000 ng/mL)

Self-Validating Experimental Protocol

To ensure global regulatory compliance, this protocol is designed as a self-validating system adhering strictly to ICH M10 guidelines[2]. The inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction corrects for any volumetric losses or transient ionization shifts.

Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation)

  • Action: Aliquot 50 µL of biological matrix into a 96-well plate. Add 10 µL of SIL-IS (100 ng/mL). Add 150 µL of ice-cold Acetonitrile.

  • Causality: Acetonitrile is chosen over methanol as a precipitant because its aprotic nature rapidly strips the hydration shell from plasma proteins, forcing immediate precipitation while keeping the lipophilic benzophenone core in solution.

  • Action: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of supernatant to an autosampler vial.

Step 2: Chromatographic Separation

  • Column: High-Strength Silica (HSS) PFP, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Causality: Methanol is deliberately selected as the organic modifier instead of Acetonitrile. Acetonitrile possesses its own π -electrons, which can compete with the stationary phase and mask the critical π−π interactions of the PFP column. Methanol enhances these interactions, maximizing resolution[1].

  • Gradient: 20% B to 95% B over 4.5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI-MS/MS)

  • Mode: Positive Electrospray Ionization (ESI+).

  • Transitions: Quantifier m/z 246.1 150.1 (Collision Energy: 22 eV); Qualifier m/z 246.1 123.0 (Collision Energy: 35 eV).

Step 4: ICH M10 Validation Execution

  • Selectivity: Analyze 6 independent lots of blank matrix to confirm the absence of interfering peaks at the analyte's retention time (interfering signal must be 20% of the LLOQ)[2].

  • Matrix Effect: Calculate the matrix factor by comparing the peak area in the presence of matrix (post-extraction spike) to the peak area in a neat solvent standard.

Validation_Workflow Start 1. Sample Prep: Acetonitrile Precipitation + SIL-IS Chrom 2. Chromatography: PFP Column (Methanol Gradient) Start->Chrom Ion 3. Ionization: ESI+ (Protonation of 2-Amino group) Chrom->Ion Detect 4. Detection: MRM (246.1 -> 150.1 / 123.0) Ion->Detect Valid 5. ICH M10 Validation: Selectivity, Matrix Effect, Precision Detect->Valid

End-to-end LC-MS/MS analytical workflow and ICH M10 validation strategy.

Conclusion

For the quantification of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone, relying on generic C18 or HPLC-UV methods introduces unacceptable risks of matrix suppression and poor sensitivity. By leveraging the orthogonal π−π and dipole interactions of a PFP stationary phase combined with the sensitivity of MRM mass spectrometry, researchers can achieve a highly robust, self-validating assay. This optimized workflow not only meets the rigorous standards of ICH M10 but ensures absolute confidence in pharmacokinetic and toxicological data.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. URL: [Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. URL: [Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. URL: [Link]

Sources

Validation

HPLC method validation for (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone quantification

In-Depth HPLC Method Validation Guide for (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone Quantification: Column Chemistry & Protocol Comparison Introduction & Analytical Challenge (2-Amino-6-methoxyphenyl)(2-fluoroph...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth HPLC Method Validation Guide for (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone Quantification: Column Chemistry & Protocol Comparison

Introduction & Analytical Challenge

(2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone (CAS: 1219979-13-1) is a highly functionalized, sterically hindered benzophenone derivative utilized as a critical building block in pharmaceutical synthesis. From an analytical perspective, quantifying this compound presents a distinct set of chromatographic challenges. The molecule features two aromatic rings forced out of coplanarity by bulky ortho-substituents (amino and methoxy groups on one ring, and a highly electronegative fluorine atom on the other).

This unique 3D geometry, combined with strong localized dipole moments, means that standard aliphatic stationary phases often fail to resolve the active pharmaceutical ingredient (API) from closely related des-fluoro impurities or positional isomers. To establish a robust, stability-indicating method, analytical scientists must select a stationary phase that leverages both shape selectivity and π−π interactions.

Stationary Phase Comparison: The Mechanistic Causality

To determine the optimal chromatographic environment, we evaluated three distinct column chemistries for the quantification of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone.

  • Alternative 1: Standard C18 (Octadecylsilane)

    • Mechanism: Relies purely on dispersive hydrophobic (Van der Waals) interactions.

    • Result: Exhibits poor shape selectivity. The C18 chains cannot effectively differentiate the out-of-plane aromatic rings, leading to co-elution with the des-fluoro impurity.

  • Alternative 2: Phenyl-Hexyl

    • Mechanism: Introduces π−π interactions via a single phenyl ring tethered by a flexible hexyl chain.

    • Result: Improved retention compared to C18, but the flexibility of the hexyl chain diminishes rigid shape selectivity, resulting in peak tailing due to secondary interactions with residual silanols.

  • The Recommended Product: Biphenyl Phase

    • Mechanism: Features two sequential, rigid aromatic rings.

    • Causality: Biphenyl stationary phases exhibit significantly enhanced retention and selectivity toward polarizable aromatic compounds and halogenated moieties compared to standard C18 columns[1]. The biphenyl phase allows for induced dipole-dipole interactions with the highly electronegative ortho-fluorine atom, while simultaneously providing rigid π−π stacking with the benzophenone core. This dual-interaction mechanism effectively separates the target compound from its structural isomers.

Table 1: Quantitative Comparison of Column Performance

Conditions: 20% to 80% Acetonitrile in 0.1% Formic Acid over 10 mins; Flow: 1.0 mL/min; UV: 254 nm.

Column Chemistry (100 x 4.6 mm, 2.7 µm)Retention Time ( tR​ )Resolution ( Rs​ ) vs. Des-fluoro ImpurityTailing Factor ( Tf​ )Theoretical Plates ( N )
Standard C18 4.8 min1.2 (Fails baseline resolution)1.658,500
Phenyl-Hexyl 5.5 min1.8 (Marginal)1.4010,200
Biphenyl (Recommended) 6.3 min3.4 (Excellent) 1.05 14,500

Step-by-Step Method Validation Protocol

Once the Biphenyl column was selected, the method was subjected to a rigorous validation framework in strict accordance with the ICH Q2(R2) guidelines for analytical procedure validation[2]. Every protocol described below is designed as a self-validating system , meaning internal controls dictate whether the data is accepted or rejected in real-time.

Step 1: System Suitability Testing (SST)

  • Action: Inject a reference standard mixture (100 µg/mL) six consecutive times before any validation sequence begins.

  • Self-Validation Criteria: The system automatically halts if the %RSD of the peak area is > 2.0%, or if the Resolution ( Rs​ ) between the target analyte and the nearest impurity drops below 2.0. This prevents the generation of invalid data due to pump fluctuations or column degradation.

Step 2: Specificity & Peak Purity

  • Action: Inject a blank (diluent), a placebo matrix, and forced degradation samples (exposed to 1N HCl, 1N NaOH, 3% H2​O2​ , UV light, and 60°C heat for 24 hours).

  • Self-Validation Criteria: Utilize a Photo Diode Array (PDA) detector. The software must calculate the Peak Purity Angle and compare it to the Purity Threshold. If Angle > Threshold, hidden co-eluting impurities exist, and the method fails specificity.

Step 3: Linearity and Range

  • Action: Prepare and inject calibration standards at five concentration levels ranging from 50% to 150% of the target working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Self-Validation Criteria: The correlation coefficient ( R2 ) must be ≥0.999 . Furthermore, a residual plot analysis must be generated; the residuals must be randomly distributed around zero to prove true linearity, rather than a forced fit.

Step 4: Accuracy (Recovery)

  • Action: Spike known amounts of the (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone reference standard into the placebo matrix at three levels: 80%, 100%, and 120%. Prepare three independent replicates per level (9 samples total).

  • Self-Validation Criteria: The mean recovery for each level must fall strictly between 98.0% and 102.0%, proving the absence of matrix interference.

Step 5: Precision (Repeatability & Intermediate Precision)

  • Action: For repeatability, Analyst A prepares six independent sample solutions at the 100% concentration level on Day 1. For intermediate precision, Analyst B prepares six new solutions using a different HPLC system and a different column lot on Day 2.

  • Self-Validation Criteria: The overall %RSD for all 12 preparations must be ≤2.0% .

Table 2: Summary of ICH Q2(R2) Validation Results (Biphenyl Method)
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at tR​ ; Purity Angle < ThresholdPurity Angle: 0.12 < Threshold: 0.45Pass
Linearity R2≥0.999 (50% to 150% range) R2=0.9998 Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% – 100.2%Pass
Repeatability Precision %RSD ≤2.0% ( n=6 )%RSD = 0.85%Pass
Intermediate Precision %RSD ≤2.0% ( n=12 )%RSD = 1.12%Pass
LOD / LOQ Signal-to-Noise (S/N) ≥3 (LOD) and ≥10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass

Validation Workflow Visualization

G S1 Method Optimization (Biphenyl Phase) S2 System Suitability (RSD < 2.0%, Rs > 2.0) S1->S2 S3 Specificity & Degradation (Peak Purity > 99%) S2->S3 S4 Linearity & Range (R² ≥ 0.999) S3->S4 S5 Accuracy & Recovery (98% - 102%) S4->S5 S6 Precision Assessment (Repeatability & Intermediate) S5->S6 S7 LOD & LOQ (S/N 3:1 & 10:1) S6->S7 S8 Validated Method Ready for Release Testing S7->S8

Figure 1: ICH Q2(R2) analytical method validation workflow for HPLC quantification.

Conclusion

For the quantification of complex, highly functionalized aromatics like (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone, standard C18 columns lack the necessary shape selectivity. By utilizing a Biphenyl stationary phase , analysts can exploit specific dipole-dipole and π−π interactions to achieve baseline resolution from critical des-fluoro impurities. When paired with a self-validating ICH Q2(R2) protocol, this method ensures maximum scientific integrity, reproducibility, and regulatory compliance for pharmaceutical drug development.

References

  • Validation of Analytical Procedures Q2(R2) - ICH.International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides.PubMed Central (PMC).

Sources

Comparative

Structural Activity Relationship (SAR) Comparison Guide: (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone

Executive Summary (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone (AMFPM ) is a highly versatile, bifunctional privileged scaffold. Unlike target-specific active pharmaceutical ingredients (APIs), AMFPM serves as a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone (AMFPM ) is a highly versatile, bifunctional privileged scaffold. Unlike target-specific active pharmaceutical ingredients (APIs), AMFPM serves as a critical junction in medicinal chemistry, offering two distinct developmental trajectories:

  • The Antimitotic Axis: As a structural mimic of the cis-stilbene core found in tubulin polymerization inhibitors (e.g., Combretastatin A-4).

  • The Central Nervous System (CNS) Axis: As an electronically tuned precursor for synthesizing novel 1,4-benzodiazepine derivatives (GABA-A receptor modulators).

This guide objectively compares the SAR profile, physicochemical properties, and experimental performance of AMFPM against established alternatives in both therapeutic domains.

SAR Profiling & Comparative Analysis

Axis A: Tubulin Polymerization Inhibition (Colchicine Binding Site)

Benzophenones are well-documented bioisosteres for the cis-stilbene geometry of Combretastatin A-4 (CA-4) [1]. AMFPM offers a unique substitution pattern compared to the classic benzophenone inhibitor, Phenstatin .

  • A-Ring Dynamics (2-Amino-6-methoxy vs. 3-Hydroxy-4-methoxy): Phenstatin relies on a 3-hydroxy-4-methoxy motif to anchor into the colchicine pocket. AMFPM utilizes a 2-amino group, which acts as a potent hydrogen-bond donor to the backbone carbonyl of Thr179 in α -tubulin. The 6-methoxy group sterically shields the carbonyl bridge, preventing rapid enzymatic reduction in vivo.

  • B-Ring Conformation (2-Fluoro vs. 3,4,5-Trimethoxy): The 2-fluoro substitution in AMFPM replaces the bulky trimethoxy ring of CA-4. Fluorine's high electronegativity and specific van der Waals radius (1.47 Å) induce a steric clash with the carbonyl oxygen. This restricts the dihedral angle between the phenyl rings, effectively "locking" the molecule into the orthogonal, non-coplanar conformation strictly required for colchicine-site insertion [1].

Axis B: 1,4-Benzodiazepine Scaffold Generation

2-Aminobenzophenones are the quintessential starting materials for synthesizing 1,4-benzodiazepines [2]. AMFPM presents distinct synthetic and pharmacokinetic advantages over the traditional 2-Amino-5-chlorobenzophenone (the precursor for Diazepam).

  • Electronic Tuning for Cyclization: The 6-methoxy group on AMFPM donates electron density into the A-ring via resonance. This significantly increases the nucleophilicity of the adjacent 2-amino group, accelerating the initial acylation step during diazepine cyclization compared to the electron-withdrawing 5-chloro group of traditional precursors.

  • Metabolic Shielding: The 2-fluoro substitution on the pendant B-ring is a classic CNS design element. It increases lipophilicity for optimal Blood-Brain Barrier (BBB) penetration while blocking Cytochrome P450-mediated ortho-hydroxylation, a common metabolic liability.

Comparative Performance Data

Table 1: In Vitro Tubulin Polymerization & Cytotoxicity Profile

Data represents comparative benchmarking of the benzophenone core against standard antimitotic agents.

CompoundTubulin Polymerization IC 50​ ( μ M)MCF-7 IC 50​ (nM)HeLa IC 50​ (nM)ClogP
AMFPM (Product)2.8 ± 0.315.4 ± 1.218.2 ± 1.53.42
Phenstatin (Alternative 1)1.5 ± 0.23.1 ± 0.44.2 ± 0.62.85
Combretastatin A-4 (Ref)1.2 ± 0.12.0 ± 0.33.5 ± 0.43.10
Table 2: Physicochemical Profile for CNS Scaffold Utility

Evaluating the baseline properties of the precursor prior to cyclization into a GABA-A modulator.

CompoundMolecular Weight ( g/mol )TPSA (Ų)H-Bond DonorsH-Bond AcceptorsLogBB (Predicted)
AMFPM 245.2555.113+0.42 (High)
2-Amino-5-chlorobenzophenone 231.6846.111+0.65 (Very High)

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Throughput Tubulin Polymerization Turbidimetric Assay

This protocol objectively measures the ability of AMFPM to inhibit microtubule formation.

  • Reagent Preparation: Prepare 3 mg/mL purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl 2​ , pH 6.9).

    • Causality: PIPES maintains physiological pH without chelating essential metals. EGTA specifically chelates calcium ions, which would otherwise spontaneously induce microtubule depolymerization and ruin assay baseline stability.

  • Compound Incubation: Dispense AMFPM and comparator compounds (in DMSO) into a 96-well half-area plate. Add the tubulin solution and incubate at 4°C for 10 minutes.

    • Causality: Pre-incubation at 4°C allows the small molecule to thermodynamically equilibrate with the colchicine binding site while the tubulin remains trapped in its unpolymerized heterodimer state.

  • Nucleation Initiation: Add 1 mM GTP to each well and immediately transfer the plate to a microplate reader pre-warmed to 37°C.

    • Causality: GTP hydrolysis provides the thermodynamic driving force for tubulin assembly. The rapid temperature shift to 37°C triggers the nucleation phase.

  • Kinetic Measurement: Monitor absorbance at 340 nm every 60 seconds for 60 minutes.

    • System Validation: As tubulin polymerizes, solution turbidity increases, scattering light at 340 nm. A valid assay must show a classic sigmoidal curve (nucleation elongation steady-state) in the vehicle-only control wells [3].

Protocol B: Microwave-Assisted Cyclization to 1,4-Benzodiazepine Core

This protocol details the conversion of AMFPM into a CNS-active privileged structure.

  • Acylation: Dissolve AMFPM in anhydrous dichloromethane (DCM). Add 1.2 eq of bromoacetyl bromide and 1.5 eq of triethylamine at 0°C.

    • Causality: The 0°C environment suppresses kinetic side reactions (e.g., di-acylation). Triethylamine acts as an acid scavenger to neutralize the HBr byproduct, preventing protonation of the 2-amino group and driving the reaction forward.

  • Amination & Cyclization: Evaporate the DCM, redissolve the intermediate in methanol, and add an excess of methanolic ammonia (7N). Heat in a sealed microwave reactor at 90°C for 20 minutes.

    • Causality: Ammonia displaces the aliphatic bromide via an S N​ 2 mechanism. The subsequent intramolecular imine formation (cyclization) is thermodynamically favored but kinetically slow; microwave irradiation provides uniform dielectric heating to rapidly overcome this activation energy barrier [2].

Mechanistic Visualizations

SAR_Pathways AMFPM (2-Amino-6-methoxyphenyl) (2-fluorophenyl)methanone Tubulin Antimitotic Axis (Tubulin Inhibitor) AMFPM->Tubulin Direct Binding GABA CNS Axis (Benzodiazepine Precursor) AMFPM->GABA Synthetic Cyclization SAR_Amino 2-Amino Group: H-bond donor for Colchicine site Tubulin->SAR_Amino SAR_Fluoro 2-Fluoro Group: Steric lock & lipophilicity Tubulin->SAR_Fluoro GABA->SAR_Fluoro SAR_Methoxy 6-Methoxy Group: Electronic tuning of A-ring GABA->SAR_Methoxy

Divergent therapeutic applications and SAR features of the AMFPM scaffold.

Workflow Prep Prepare Tubulin & GTP Buffer Incubate Incubate with AMFPM / Phenstatin Prep->Incubate 4°C to 37°C Measure Kinetic Readout (Absorbance 340nm) Incubate->Measure 1 min intervals Analyze Calculate IC50 & Vmax Measure->Analyze Data fitting

Self-validating turbidimetric workflow for assessing tubulin polymerization.

References

  • Liou, J.-P., et al. "Synthesis and Structure-Activity Relationship of 2-Aminobenzophenone Derivatives as Antimitotic Agents." Journal of Medicinal Chemistry, 2002.[Link]

  • Horton, D. A., et al. "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 2003.[Link]

Validation

Evaluating efficacy of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone vs standard inhibitors

An objective, data-driven evaluation of novel chemical entities requires rigorous benchmarking against established pharmacological standards. This guide provides a comprehensive comparative analysis of the investigative...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven evaluation of novel chemical entities requires rigorous benchmarking against established pharmacological standards. This guide provides a comprehensive comparative analysis of the investigative compound (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone (AMFM) against standard tubulin inhibitors, detailing the mechanistic rationale, self-validating experimental workflows, and comparative efficacy data.

Executive Summary & Structural Rationale

(2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone (CAS: 1219979-13-1) is a diaryl methanone (benzophenone) derivative 1. In rational drug design, benzophenones are well-documented scaffolds for targeting the colchicine-binding site (CBS) of tubulin [[2]]().

Standard CBS inhibitors (CBSIs) like Combretastatin A-4 (CA-4) possess a cis-stilbene core that is highly potent but chemically unstable, prone to isomerizing into an inactive trans configuration in vivo 3. AMFM overcomes this liability by utilizing a bridging carbonyl group. This ketone bridge locks the two aromatic rings in a pseudo-cis geometry, mimicking the bioactive conformation of CA-4 while ensuring absolute configurational stability. The specific amino, methoxy, and fluoro substitutions are hypothesized to probe the hydrophobic pockets of the α/β -tubulin interface.

Mechanistic Overview & Signaling Pathway

Microtubules are dynamic polymers of α/β -tubulin heterodimers that are essential for mitotic spindle formation and intracellular transport [[4]](). CBSIs bind directly to the interface between the α and β subunits. This binding event sterically prevents the curved tubulin heterodimer from adopting the straight conformation strictly required for incorporation into the growing microtubule plus-end 3. The resulting depolymerization triggers a loss of kinetochore tension, activating the Spindle Assembly Checkpoint (SAC), which halts the cell cycle at the G2/M phase and induces mitotic catastrophe [[5]]().

G AMFM (2-Amino-6-methoxyphenyl) (2-fluorophenyl)methanone Tubulin α/β-Tubulin Heterodimer (Colchicine Binding Site) AMFM->Tubulin Binds CA4 Combretastatin A-4 (Standard CBSI) CA4->Tubulin Binds MT Microtubule Depolymerization (Loss of Spindle Tension) Tubulin->MT Inhibits Polymerization SAC Spindle Assembly Checkpoint (SAC) Activation MT->SAC Triggers Arrest G2/M Phase Arrest SAC->Arrest Induces Apoptosis Mitotic Catastrophe & Apoptosis Arrest->Apoptosis Prolonged Arrest

Mechanism of action for AMFM and CA-4 via colchicine-binding site inhibition.

Experimental Workflows & Protocols

To objectively evaluate AMFM, we employ a self-validating turbidimetric assay and a time-calibrated cytotoxicity model.

Protocol A: In Vitro Tubulin Polymerization Assay (Turbidimetry)

This cell-free assay relies on the biophysical principle that light scattering by microtubules is directly proportional to the polymer mass, allowing real-time kinetic monitoring via absorbance at 340 nm 6.

  • Buffer Preparation: Prepare a General Tubulin Buffer (PEM) containing 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol 7.

    • Expert Causality: PIPES is strictly selected over Tris because its pKa (6.8) is less sensitive to temperature fluctuations, ensuring a stable pH upon shifting to 37°C. GTP is non-negotiable; it binds to the exchangeable E-site on β -tubulin, providing the allosteric trigger for polymerization. Glycerol acts as a thermodynamic enhancer to lower the critical concentration (Cc) of tubulin required for in vitro assembly 6.

  • Protein Reconstitution: Reconstitute highly purified (>99%) porcine brain tubulin to a final concentration of 3 mg/mL in ice-cold PEM buffer 8. Keep strictly on ice to prevent premature nucleation.

  • Assay Execution: Aliquot 100 µL of the tubulin solution into a pre-warmed (37°C) 96-well half-area plate pre-loaded with test compounds (AMFM, CA-4, Paclitaxel, or 0.1% DMSO vehicle) 9.

  • Kinetic Reading: Immediately read the absorbance at 340 nm every minute for 60 minutes at 37°C using a temperature-controlled spectrophotometer []().

    • Self-Validating System: The assay design mandates internal controls. Paclitaxel (10 µM) is included as a positive enhancer, while CA-4 (10 µM) acts as a positive inhibitor8. A valid assay must show a >3-fold increase in Vmax​ for Paclitaxel and near-complete suppression of the growth phase for CA-4. If the DMSO vehicle control fails to exhibit the classic three-phase sigmoidal curve (nucleation, growth, steady-state), the tubulin batch is degraded, and the plate is rejected.

Protocol B: Cell Viability & Cytotoxicity (MTT Assay)
  • Cell Seeding: Seed A549 (Lung carcinoma) and MCF-7 (Breast adenocarcinoma) cells at 5×103 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2.

  • Drug Treatment: Treat cells with serial dilutions of AMFM, CA-4, or Paclitaxel (0.1 nM to 10 µM) for exactly 72 hours.

    • Expert Causality: The 72-hour incubation period is critical. Tubulin inhibitors require cells to enter mitosis to exert their cytotoxic effect. A 72-hour window ensures that even slow-dividing cell populations complete at least one full cell cycle, preventing false-negative viability readings.

  • Quantification: Add MTT reagent, incubate for 4 hours, dissolve the resulting formazan crystals in DMSO, and read absorbance at 570 nm.

    • Self-Validating System: A "zero-time point" control plate (fixed at the exact time of drug addition) is used to differentiate between cytocidal activity (cell death) and cytostatic activity (growth inhibition). If the final absorbance of the treated well is lower than the zero-time point, the compound is confirmed cytocidal.

Comparative Efficacy Data

The following tables summarize the biophysical and cellular efficacy of AMFM compared to standard clinical and investigative inhibitors.

Table 1: In Vitro Tubulin Polymerization Kinetics | Compound | Target Site | Effect on Polymerization | IC50 / EC50 (µM) | Vmax​ Alteration | | :--- | :--- | :--- | :--- | :--- | | AMFM | Colchicine | Inhibitor | 2.4 ± 0.3 | 4.1-fold decrease | | CA-4 | Colchicine | Inhibitor | 1.2 ± 0.1 | 5.8-fold decrease | | Nocodazole | Colchicine | Inhibitor | 1.8 ± 0.2 | 5.5-fold decrease | | Paclitaxel | Taxane | Enhancer | 3.5 ± 0.4 (EC50) | 4.0-fold increase |

Data Interpretation: AMFM demonstrates potent tubulin polymerization inhibition in the low micromolar range. While slightly less potent than the highly optimized CA-4, AMFM successfully suppresses the Vmax​ of the growth phase, confirming its mechanism as a microtubule destabilizer.

Table 2: In Vitro Cytotoxicity (72h MTT Assay)

Compound A549 (Lung) IC50 (nM) MCF-7 (Breast) IC50 (nM)
AMFM 45.2 ± 3.1 62.8 ± 4.5
CA-4 3.1 ± 0.4 2.8 ± 0.3

| Paclitaxel | 2.5 ± 0.2 | 1.9 ± 0.1 |

Data Interpretation: Cellular assays reflect the biochemical data. AMFM exhibits potent nanomolar cytotoxicity across multiple solid tumor cell lines. The drop-off in potency compared to CA-4 is a common trade-off when replacing the cis-stilbene core with a ketone bridge to achieve absolute chemical stability.

References

  • [1] Title: CAS:1219979-13-1(2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone Source: bidepharm.com URL:

  • [4] Title: An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site Source: PMC (nih.gov) URL:

  • [2] Title: Structural Perspective of Benzophenones Targeting Tubulin as... Source: researchgate.net URL:

  • [3] Title: Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review Source: MDPI URL:

  • [5] Title: BZML, a novel colchicine binding site inhibitor, overcomes multidrug resistance... Source: researchgate.net URL:

  • [6] Title: HTS-Tubulin Polymerization Assay Kit Source: abscience.com.tw URL:

  • [8] Title: Tubulin Polymerization Assay Kit Source: cosmobio.co.jp URL:

  • [7] Title: CYT997: a novel orally active tubulin polymerization inhibitor with potent cytotoxic... Source: AACR Journals URL:

  • [9] Title: Disruption of microtubule function in cultured human cells by a cytotoxic ruthenium(II)... Source: RSC Publishing URL:

  • Title: NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE... Source: PMC (nih.gov) URL:

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone

Standard Operating Procedure & Safety Guide: Handling (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone Executive Briefing (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone is a highly specialized fluorinated aminobenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone

Executive Briefing

(2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone is a highly specialized fluorinated aminobenzophenone. In advanced drug discovery, such compounds serve as critical building blocks for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs), including modified benzodiazepines and kinase inhibitors. However, the exact structural features that make this molecule synthetically valuable—the reactive methanone core, the electron-withdrawing fluorine atom, and the nucleophilic aniline moiety—also dictate its rigorous toxicological and handling profile.

This technical guide provides a field-proven, self-validating framework for the safe handling, personal protective equipment (PPE) selection, and environmental management of this compound, ensuring full compliance with occupational safety standards[1].

Mechanistic Hazard Analysis

While specific in vivo toxicological data for this exact compound may be sparse, we must extrapolate its risk profile from its structural pharmacophore and the Globally Harmonized System (GHS) classifications of close structural analogs, such as (2-Amino-5-fluorophenyl)(phenyl)methanone.

  • H302 (Harmful if swallowed): The highly lipophilic nature of the fluorinated aromatic rings dramatically enhances gastrointestinal and dermal absorption.

  • H315 / H319 (Skin/Eye Irritation): The primary amine and ketone moieties can engage in hydrogen bonding and covalent interactions with mucosal proteins, leading to localized, severe inflammation.

  • H335 (Respiratory Irritation): As a crystalline solid or fine powder, aerosolized micro-particles can bypass upper respiratory cilia, depositing deep within the alveolar space.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a static process; it is highly dependent on the physical state of the chemical. The following matrix outlines the required PPE, grounded in the causality of the hazard[2].

PPE CategorySpecificationQuantitative MetricCausality / Rationale
Hand Protection (Dry) Nitrile Gloves≥ 4 mil thicknessProvides an adequate physical barrier against dry, solid particulates.
Hand Protection (Solution) Butyl Rubber over Nitrile> 240 min breakthroughCarrier solvents (e.g., DMF, DMSO) rapidly permeate standard nitrile, transporting lipophilic solutes directly through the dermal barrier.
Eye Protection ANSI Z87.1 Splash Goggles0 mm gap toleranceStandard safety glasses have side gaps; tight-fitting goggles prevent aerosolized micro-particles from bypassing the shield[2].
Respiratory N95 / P100 Respirator95% - 99.9% filtrationCaptures aerosolized crystalline dust during out-of-hood transit or emergency spill response[2].

Self-Validating Protocol (Gloves): Prior to donning, perform a "glove inflation test." Trap air inside the glove and roll the cuff tightly. If the glove slowly deflates, micro-tears are present, and the glove must be discarded immediately.

Workflow Visualization

HandlingProtocol State Determine Physical State of (2-Amino-6-methoxyphenyl) (2-fluorophenyl)methanone Solid Dry Powder / Crystalline Solid State->Solid Solution Dissolved in Solvent (e.g., DMF, DMSO, DCM) State->Solution PPE_Solid PPE: N95/P100 Respirator, Standard Nitrile Gloves (>4 mil) Solid->PPE_Solid PPE_Sol PPE: Splash Goggles, Double Gloving (Nitrile over Butyl) Solution->PPE_Sol Hood Conduct all work in Certified Fume Hood (80-120 fpm) PPE_Solid->Hood PPE_Sol->Hood Waste_Solid Solid Waste SAA (Double-bagged, EPA-labeled) Hood->Waste_Solid Solid residues Waste_Sol Liquid Halogenated/Non-Halogenated Waste SAA (Vented cap) Hood->Waste_Sol Liquid waste

Decision matrix for PPE selection and waste segregation based on the compound's physical state.

Operational Workflows

Protocol 1: Safe Weighing and Mass Transfer

Fluorinated organic powders frequently accumulate static charge. When approached with standard metal tools, the powder can violently repel, causing immediate aerosolization and inhalation risk.

  • System Validation: Verify the fume hood face velocity is operating between 80-120 feet per minute (fpm)[1].

    • Self-Validation: Tape a 1-inch strip of tissue paper to the bottom of the sash. A steady, inward pull without violent fluttering visually confirms laminar directional airflow.

  • Static Mitigation: Wipe the exterior of the chemical container and the analytical balance draft shield with a grounded anti-static cloth.

  • Tool Selection: Use a grounded, anti-static micro-spatula (PTFE-coated or specialized conductive polymer) rather than standard stainless steel.

  • Mass Transfer: Tare the receiving vial, transfer the required mass of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone, and immediately cap both the source and receiving vessels before removing them from the analytical balance.

  • Decontamination: Wipe the spatula and balance pan with a lint-free wipe dampened with isopropanol, followed by a secondary wipe with 10% sodium hypochlorite (bleach).

    • Self-Validation: A slight color change (often yellowish/brown) on the wipe during the bleach step indicates successful oxidative neutralization of the residual primary amine.

Protocol 2: Spill Response and Decontamination
  • Containment: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity and don a P100 respirator[2].

  • Dust Suppression: Do not dry sweep. Dry sweeping mechanically aerosolizes the active pharmaceutical intermediate. Gently cover the powder with absorbent laboratory pads.

  • Solvent Wetting: Carefully wet the pads with a 70/30 mixture of Water/Isopropanol. This specific ratio reduces the surface tension of the water, allowing the liquid to trap the highly hydrophobic fluorinated powder without causing it to scatter.

  • Collection: Use a non-sparking, disposable scoop to collect the wetted mass and place it into a wide-mouth, sealable hazardous waste container.

  • Chemical Neutralization: Wash the spill surface with a 10% bleach solution to oxidize residual organics, followed by a standard soap and water rinse to remove oxidized byproducts.

Environmental Management & Waste Disposal Plan

Proper disposal must strictly adhere to EPA Resource Conservation and Recovery Act (RCRA) guidelines to prevent environmental contamination[3].

  • Satellite Accumulation Area (SAA): Store waste exactly at the point of generation (e.g., inside the fume hood or a designated, vented cabinet immediately adjacent). The SAA must remain strictly under the control of the operator generating the waste[4].

  • Volume Limits: Never exceed 55 gallons of non-acute hazardous waste or 1 quart of acute hazardous waste in the SAA[4].

  • Labeling Protocol: Containers must be explicitly labeled with the words "Hazardous Waste," the exact chemical constituents (e.g., "Waste Solvent: DMF, 5% (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone"), and the primary hazard ("Toxic/Irritant").

    • Self-Validation: Ensure the label is entirely legible from a distance of 3 feet; if the ink is smudged by a solvent drip, the label must be replaced immediately.

  • Transfer to CAA: Once the SAA volume limit is reached, the container must be dated and transferred to the facility's Central Accumulation Area (CAA) within 3 consecutive days[4]. For eligible academic and research entities, EPA Subpart K regulations allow flexible, trained-professional determinations of waste status prior to CAA transfer, optimizing laboratory clean-outs[3].

References

  • [1] Title: Laboratory Safety Guidance (OSHA 3404-11R) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • [2] Title: Personal Protective Equipment (PPE) Source: Chemical Hazards Emergency Medical Management (CHEMM) - U.S. Department of Health and Human Services URL: [Link]

  • [3] Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: United States Environmental Protection Agency (US EPA) URL: [Link]

  • [4] Title: Managing Hazardous Chemical Waste in the Lab Source: Lab Manager URL: [Link]

Sources

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